4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid
Description
Properties
IUPAC Name |
4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7,11H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUJNJZNTYJUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440298 | |
| Record name | 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169032-03-5 | |
| Record name | 2,3-Dihydro-4-hydroxy-1H-indene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169032-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for the synthesis, characterization, and potential applications of this molecule.
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from the commercially available 4-hydroxy-1-indanone. The proposed pathway involves a two-step sequence: reduction of the ketone followed by carboxylation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Reduction of 4-hydroxy-1-indanone to 4-hydroxy-2,3-dihydro-1H-inden-1-ol
-
Materials: 4-hydroxy-1-indanone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 4-hydroxy-1-indanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Carboxylation of 4-hydroxy-2,3-dihydro-1H-inden-1-ol
-
Materials: 4-hydroxy-2,3-dihydro-1H-inden-1-ol, Strong base (e.g., n-Butyllithium), Dry tetrahydrofuran (THF), Carbon dioxide (gas or dry ice), Hydrochloric acid (1M).
-
Procedure:
-
Dissolve 4-hydroxy-2,3-dihydro-1H-inden-1-ol (1.0 eq) in dry THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (2.2 eq) to deprotonate the hydroxyl group and the benzylic position.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Bubble carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
-
Structure Elucidation Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and general spectroscopic principles.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~9.5 | s | 1H | Ar-OH |
| ~7.0 | t | 1H | Ar-H |
| ~6.7 | d | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~3.5 | m | 1H | CH-COOH |
| ~3.2 | dd | 2H | Ar-CH₂ |
| ~2.9 | dd | 2H | CH₂-CH |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| ~155 | Ar-C-OH |
| ~140 | Ar-C |
| ~128 | Ar-CH |
| ~125 | Ar-C |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~45 | CH-COOH |
| ~35 | Ar-CH₂ |
| ~30 | CH₂-CH |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3300 | Broad | O-H stretch (phenol) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (carboxylic acid/phenol) |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 174 | [M - H₂O]⁺ |
| 147 | [M - COOH]⁺ |
| 118 | Retro-Diels-Alder fragmentation |
Experimental and Analytical Workflow
The general workflow for the synthesis and structural confirmation of this compound is outlined below.
Caption: General workflow for synthesis and structural elucidation.
Potential Biological Signaling Pathway Involvement
Indane derivatives are known to interact with various biological targets. While the specific activity of this compound is uncharacterized, its structural motifs suggest potential interactions with pathways regulated by nuclear receptors or enzymes involved in steroid metabolism, given its phenolic and carboxylic acid functionalities. A hypothetical signaling pathway is depicted below.
Caption: Hypothetical signaling pathway for the target molecule.
This guide provides a robust framework for the synthesis and characterization of this compound. The predicted data and proposed protocols are intended to accelerate research and development efforts involving this and related compounds. Experimental verification of the data presented herein is essential for definitive structural assignment.
An In-Depth Technical Guide to the Physicochemical Properties of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. Due to the limited availability of experimental data for this specific molecule, this guide incorporates predicted values and information from structurally similar compounds to offer a thorough understanding for research and drug development applications.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available and predicted data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol | |
| Predicted Density | 1.379 g/cm³ | ChemBK[1] |
| Predicted Boiling Point | 390.3 °C | ChemBK[1] |
| Predicted Melting Point | Not available | |
| Predicted pKa | ~3.7 | Estimated based on 1-oxo-2,3-dihydroindene-4-carboxylic acid (Predicted pKa: 3.69)[2] |
| Predicted logP | ~1.9 | Estimated based on 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-indane-1-carboxylic acid (XLogP3: 1.9)[3] |
| Predicted Aqueous Solubility | Not available |
Experimental Protocols
While specific experimental protocols for this compound are not documented in the searched literature, standard methodologies for determining key physicochemical properties are well-established. The following outlines general procedures that would be applicable.
Workflow for Physicochemical Property Determination
Caption: General workflow for the synthesis, purification, and experimental determination of key physicochemical properties.
1. Melting Point Determination (Capillary Method):
-
A small, finely powdered sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range at which the substance melts is recorded.
2. pKa Determination (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the half-equivalence point of the titration curve.
3. logP Determination (Shake-Flask Method):
-
A known amount of the compound is dissolved in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
4. Aqueous Solubility Determination (Equilibrium Method):
-
An excess amount of the solid compound is added to a known volume of water.
-
The suspension is stirred or shaken at a constant temperature until equilibrium is reached.
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method.
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: A generalized synthetic strategy for preparing substituted indane carboxylic acids.
One potential approach could involve the cyclization of a suitably substituted phenylpropanoic acid, followed by functional group manipulations to introduce the hydroxyl and carboxylic acid moieties at the desired positions. The reactivity of the molecule will be dictated by the carboxylic acid (e.g., esterification, amidation), the hydroxyl group (e.g., etherification, oxidation), and the aromatic ring (e.g., electrophilic substitution).
Drug Development Applications
The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] Derivatives of indane have shown a wide range of biological activities, making this compound a molecule of interest for drug discovery and development.
Potential Therapeutic Areas
Caption: Diverse biological activities associated with the indane scaffold.
-
Anti-inflammatory Activity: Numerous indane derivatives have demonstrated potent anti-inflammatory effects.[4][5] The specific substitution pattern of this compound could modulate activity against inflammatory targets.
-
Anticancer Properties: The indanone moiety, a related structure, is found in various compounds with anticancer activity.[5][6]
-
Neuroprotective Effects: The indane core is present in drugs developed for neurodegenerative diseases, such as donepezil for Alzheimer's disease.[6]
-
Antimicrobial and Antiviral Potential: Various indanone derivatives have been investigated for their antimicrobial and antiviral properties.[5]
The presence of both a hydroxyl group and a carboxylic acid group on the 2,3-dihydro-1H-indene scaffold provides multiple points for interaction with biological targets through hydrogen bonding and ionic interactions, making it an attractive candidate for further investigation in these and other therapeutic areas. The physicochemical properties outlined in this guide are essential for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-indane-1-carboxylic acid | C15H16O5 | CID 326836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Biological Activity of Substituted Indane Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid framework provides a valuable platform for the design of therapeutic agents with diverse biological activities. The incorporation of a carboxylic acid moiety, along with various substitutions on the indane ring system, has led to the discovery of potent molecules with significant potential in treating a range of diseases, including inflammatory conditions, cancer, and microbial infections. This technical guide provides an in-depth overview of the biological activities of substituted indane carboxylic acids, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and drug development efforts in this area.
Quantitative Biological Data
The biological efficacy of substituted indane carboxylic acids has been evaluated across various assays, demonstrating their potential as cytotoxic, anti-inflammatory, and antimicrobial agents. The following tables summarize key quantitative data from published studies to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Cytotoxic Activity of Substituted Indane Carboxylic Acid Derivatives
The cytotoxicity of these compounds is often assessed using the brine shrimp lethality assay, a simple and rapid method for preliminary screening of potential anticancer agents. The LC50 value, the concentration at which 50% of the brine shrimp nauplii are killed, is a key indicator of cytotoxic potential.
| Compound ID | Substitution Pattern | Assay | LC50 (µg/mL) | Reference |
| 1 | Indan-1-carboxylic acid-3-semicarbazone | Brine Shrimp Lethality | 6.43 | [1] |
| 2 | Indan-1-acetic acid-3-semicarbazone | Brine Shrimp Lethality | 1.96 | [1] |
| Standard | Vincristine Sulphate | Brine Shrimp Lethality | 0.33 | [1] |
Table 2: Anti-inflammatory Activity of Substituted Indane Carboxylic Acid Derivatives
The anti-inflammatory properties of substituted indane carboxylic acids are frequently evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's ability to reduce the inflammatory response. IC50 values, representing the concentration required to inhibit 50% of a specific enzyme's activity (e.g., cyclooxygenase), are also crucial metrics.
| Compound ID | Substitution Pattern | Assay | % Inhibition of Edema (Dose) | IC50 (µM) | Reference |
| 3 | Indanone derivative 1 | Carrageenan-induced paw edema | - | 5.1 ± 1.9 | [2] |
| 4 | 6-chloro-5-cyclohexylindan-1-carboxylic acid (Clidanac) | - | - | - | [3] |
| Standard | Ibuprofen | - | - | 11.2 ± 1.9 | [2] |
Table 3: Antimicrobial Activity of Substituted Indane Carboxylic Acid Derivatives
The antimicrobial potential of these compounds is determined by their ability to inhibit the growth of various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 5a-o | Indanyl analogs | Gram-positive and Gram-negative bacteria, Fungi | 1.56 - 100 | [2] |
| Standard | Ciprofloxacin | Bacteria | - | [2] |
| Standard | Fluconazole | Fungi | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides comprehensive protocols for key experiments cited in the study of substituted indane carboxylic acids.
General Synthesis of Substituted Indan-1-Acetic Acids
This protocol outlines a general method for the synthesis of substituted indan-1-acetic acids, which can be adapted based on the desired substitution patterns.
Experimental Workflow for Synthesis
Step 1: Synthesis of Benzylidene-bis-acetoacetate. A substituted benzaldehyde is condensed with ethyl acetoacetate in the presence of a catalytic amount of piperidine under anhydrous conditions at room temperature. The reaction mixture is typically stirred for several days. The resulting solid is collected, washed with a non-polar solvent like ether, and dried.
Step 2: Hydrolysis to β-phenyl glutaric acid. The benzylidene-bis-acetoacetate is hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous-alcoholic solution. The reaction mixture is refluxed, followed by acidification to precipitate the β-phenyl glutaric acid derivative.
Step 3: Cyclization to 3-oxo-indan-1-acetic acid. The β-phenyl glutaric acid derivative is cyclized using a dehydrating agent like polyphosphoric acid (PPA) at an elevated temperature. The product, a 3-oxo-indan-1-acetic acid, is isolated by pouring the reaction mixture into ice water and collecting the precipitate.
Step 4: Reduction to Indan-1-acetic acid. The keto group of the 3-oxo-indan-1-acetic acid is reduced to a methylene group. A common method for this transformation is the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine hydrate and a strong base). The final substituted indan-1-acetic acid is then purified, typically by recrystallization.[3]
In Vitro Cytotoxicity Assay: Brine Shrimp Lethality Assay
This bioassay is a preliminary screen for cytotoxic activity.
Procedure:
-
Hatching Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: The substituted indane carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to obtain a range of concentrations (e.g., 0.781 to 400 µg/mL).[1]
-
Exposure: Ten to fifteen live brine shrimp nauplii are transferred into each vial containing the test solutions. A negative control (seawater and DMSO) and a positive control (a known cytotoxic agent like vincristine sulphate) are also included.
-
Incubation and Observation: The vials are kept under illumination for 24 hours. After this period, the number of surviving nauplii in each vial is counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value is determined by plotting the percentage of mortality against the logarithm of the concentration.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Acclimatization: Male or female Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (substituted indane carboxylic acids) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent like indomethacin.
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the basal volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw edema volume in the control group, and Vt is the average paw edema volume in the treated group.
In Vitro Antimicrobial Assay: Serial Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Procedure:
-
Preparation of Media: A suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) is prepared and sterilized.
-
Preparation of Test Compound Stock Solution: The substituted indane carboxylic acid is dissolved in a suitable solvent to prepare a stock solution.
-
Serial Dilution: A series of twofold dilutions of the stock solution is prepared in the growth medium in test tubes or a 96-well microtiter plate. This creates a range of concentrations of the test compound.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism. A positive control (medium with inoculum but no compound) and a negative control (medium without inoculum) are included.
-
Incubation: The tubes or plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: After incubation, the tubes or wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
Signaling Pathway Visualization
Substituted indane derivatives have been shown to exert their anti-inflammatory effects, in part, through the modulation of key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
NF-κB Signaling Pathway and Potential Inhibition by Substituted Indane Carboxylic Acids
The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators. Substituted indane carboxylic acids may inhibit this pathway at various points, such as by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.
Conclusion
Substituted indane carboxylic acids represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight their potential for the development of novel therapeutics for the treatment of cancer, inflammatory disorders, and microbial infections. The versatility of the indane scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
Potential Therapeutic Targets of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid belongs to the indanone class of compounds, a well-established "privileged structure" in medicinal chemistry known for a wide spectrum of biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to other bioactive indanone derivatives allows for the inference of potential therapeutic targets and mechanisms of action. This technical guide consolidates the known biological activities of structurally related indanone compounds to hypothesize the most probable therapeutic applications for this compound. The primary focus lies on anti-inflammatory and neuroprotective pathways, with potential applications in metabolic diseases. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.
Introduction: The Indanone Scaffold in Medicinal Chemistry
The indanone core, a bicyclic structure consisting of a benzene ring fused to a five-membered ring with a ketone group, is a recurring motif in a multitude of pharmacologically active compounds.[1] Its rigid framework and amenability to chemical modification have made it an attractive scaffold for the design of potent and selective therapeutic agents.[2] Derivatives of the indanone and related indane nucleus have demonstrated a broad range of biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[3][4] Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, features an indanone moiety, highlighting the clinical significance of this chemical class.[1][4] This guide will explore the potential therapeutic targets of this compound by examining the established activities of its close structural analogs.
Potential Therapeutic Targets and Mechanisms of Action
Based on the body of evidence from related indanone derivatives, the following therapeutic areas and molecular targets are proposed for this compound.
Anti-inflammatory Activity
A significant number of indanone derivatives have been reported to possess anti-inflammatory properties.[3][5] The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: Several indanone compounds have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6][7] The carboxylic acid moiety present in the target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. Molecular docking studies on other indanone derivatives have shown favorable binding interactions within the active sites of COX-1 and COX-2.[6][7]
-
Tumor Necrosis Factor-alpha (TNF-α) Modulation: TNF-α is a critical pro-inflammatory cytokine involved in systemic inflammation. Some indanone derivatives have demonstrated the ability to modulate TNF-α activity, suggesting another potential anti-inflammatory mechanism for this compound.[6][7]
Neuroprotective Activity
The indanone scaffold is a key component of Donepezil, an acetylcholinesterase inhibitor.[4] This suggests that this compound could also exhibit neuroprotective properties.
-
Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[1] The structural features of the indanone ring system are conducive to binding within the active site of AChE.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship of Hydroxy-Indane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of hydroxy-indane derivatives, a chemical scaffold of significant interest in medicinal chemistry. Due to a greater abundance of published data on the closely related indanone derivatives, this guide leverages their SAR as a foundational basis for understanding the potential activities of hydroxy-indane compounds. The indanone core, with its ketone group, and the hydroxy-indane core, with its corresponding alcohol, are structurally similar, and the electronic and steric properties of substituents on these rings are expected to have comparable effects on their biological activity. This document summarizes key biological targets, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Biological Activities and Structure-Activity Relationships
Hydroxy-indane and indanone derivatives have been explored for a range of therapeutic applications, primarily targeting neurodegenerative diseases and cancer. The core SAR observations indicate that the position of the hydroxyl group on the indane ring, along with the nature and position of other substituents, plays a critical role in determining the potency and selectivity of these compounds.
Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition
A significant area of investigation for indane-based compounds is the treatment of Alzheimer's disease, where dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) is a promising therapeutic strategy.[1]
Structure-Activity Relationship Insights:
-
Carbamate Moiety: The presence of a carbamate group is often essential for potent AChE inhibition.[1]
-
Propargyl Group: An N-propargyl group is a common pharmacophore for MAO inhibition.[1] In some series, the introduction of a propargyl group can decrease AChE inhibitory activity.[1]
-
N-Methylation: N-methylation of the propargylamine moiety can enhance MAO inhibitory activity while decreasing AChE inhibition.[1]
-
Indanone Core: The indanone moiety itself is found in the potent AChE inhibitor donepezil and serves as a key structural feature in many inhibitors.[2][3] For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) is a highly potent and selective AChE inhibitor with an IC50 value of 5.7 nM.[4]
-
Substitutions on Indanone: C6-substituted indanones have been shown to be particularly potent and selective MAO-B inhibitors, with IC50 values in the low nanomolar range (0.001 to 0.030 μM).[5] In contrast, C5-substituted indanones are generally weaker MAO-B inhibitors.[5]
Dopamine Receptor Agonism
Hydroxy-indane derivatives have been investigated as dopamine receptor agonists, which are crucial for treating conditions like Parkinson's disease.[6]
Structure-Activity Relationship Insights:
-
Stereochemistry: The stereochemistry of the hydroxy and amino groups on the indane ring is critical for activity. For example, the (R)-enantiomer of 4-hydroxy-2-(di-n-propylamino)indan is approximately 100 times more potent as a dopamine agonist than the (S)-enantiomer.[6]
-
Bitopic Ligands: The design of bitopic ligands, which can interact with both the primary binding site and a secondary (allosteric) site on the receptor, has led to the development of potent and selective D2 receptor agonists. For instance, a bitopic ligand incorporating a propyl aminoindane moiety showed 21-fold higher potency than the parent compound.[7]
Anticancer Activity
The indanone scaffold has been incorporated into compounds designed as anticancer agents, often targeting tubulin polymerization or specific kinases.[8][9]
Structure-Activity Relationship Insights:
-
Benzylidene Substitution: 2-Benzylidene-1-indanones have demonstrated potent cytotoxicity against various human cancer cell lines, with IC50 values in the nanomolar range.[10]
-
Hydroxy Group Position: The presence of a hydroxy group at the C-5, C-6, or C-7 position of the indanone moiety has been found to be important for the inhibition of reactive oxygen species, a key factor in inflammation and cancer.[1]
-
Hybrid Scaffolds: Hybrid molecules combining the indanone scaffold with other pharmacologically active moieties have shown enhanced anticancer activity.[9]
Quantitative Data
The following tables summarize the quantitative biological activity data for selected indanone derivatives, which serve as valuable reference points for the SAR of hydroxy-indane derivatives.
Table 1: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition by Indanone Derivatives
| Compound Class | Target | Compound Example | IC50 (µM) | Reference |
| 2-Heteroarylidene-1-indanones | MAO-B | 5-bromo-2-furan derivative | 0.0044 | [3] |
| 2-Heteroarylidene-1-indanones | MAO-A | Methoxy-substituted derivative | 0.061 | [3] |
| C6-substituted Indanones | MAO-B | Various | 0.001 - 0.030 | [5] |
| 1-Indanone Derivatives | AChE | Donepezil Analog (26d) | 0.0148 | [10] |
| 1-Indanone Derivatives | AChE | Donepezil Analog (26i) | 0.0186 | [10] |
Table 2: Anticancer Activity of Indanone Derivatives
| Compound Class | Cell Line | Compound Example | IC50 (nM) | Reference |
| 2-Benzylidene-1-indanones | MCF-7 (Breast) | Various | 10 - 880 | [10] |
| 2-Benzylidene-1-indanones | HCT (Colon) | Various | 10 - 880 | [10] |
| 2-Benzylidene-1-indanones | THP-1 (Leukemia) | Various | 10 - 880 | [10] |
| 2-Benzylidene-1-indanones | A549 (Lung) | Various | 10 - 880 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR studies.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[11]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, test compounds, and the positive control in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, AChE enzyme solution, and the test compound at various concentrations. Include wells for a negative control (enzyme and buffer only) and a positive control.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB solution to all wells, followed by the addition of the ATCI substrate to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader. The rate of the color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Dopamine D2 Receptor Binding Assay
This assay is used to determine the affinity of test compounds for the dopamine D2 receptor.[8]
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor
-
A radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)
-
Unlabeled test compounds and a known D2 receptor ligand for non-specific binding determination (e.g., haloperidol)
-
Glass fiber filters and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Incubation Setup: In test tubes or a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations.
-
Total and Non-specific Binding: Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled D2 ligand).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of potential anticancer compounds.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates and a microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptor agonists, such as certain hydroxy-indane derivatives, activate a G-protein coupled receptor (GPCR) signaling cascade.[9] Activation of the D2 receptor, which is coupled to an inhibitory G-protein (Gi/o), leads to the inhibition of adenylyl cyclase.[9] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger, leading to downstream cellular effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Amino-2-indanol | C9H11NO | CID 139034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of PD 81723, a Positive Allosteric Modulator of the Adenosine A1 Receptor
Note to the Reader: Initial searches for the mechanism of action of "4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid" did not yield significant pharmacological data. However, the structurally distinct compound, PD 81723 , is a well-characterized molecule with a clear mechanism of action relevant to researchers in drug development. This guide will focus on the in-depth pharmacology of PD 81723.
PD 81723 is a notable small molecule that functions as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR). Its unique mechanism of action, which involves both agonist-dependent and -independent effects, has made it a valuable tool for studying A1AR pharmacology and a potential lead for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms of PD 81723, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Allosteric Modulation of the Adenosine A1 Receptor
PD 81723, a 2-amino-3-benzoylthiophene derivative, enhances the function of the A1AR by binding to a site topographically distinct from the orthosteric site where endogenous agonists like adenosine bind.[1] This allosteric modulation results in a potentiation of the receptor's response to agonists. The primary effects of PD 81723 can be categorized as follows:
-
Enhanced Agonist Affinity and Binding: PD 81723 increases the affinity of agonists for the A1AR. This is achieved by stabilizing a conformation of the receptor that is more favorable for agonist binding. In membranes from CHO cells stably expressing the human A1AR, 20 µM of PD 81723 caused a 2.44-fold increase in the potency of the agonist R-N6-phenylisopropyladenosine (R-PIA).[1] Furthermore, it led to a 3-fold increase in the fraction of receptors in a high-affinity, G-protein-coupled state.[1]
-
Prolonged Agonist Residence Time: PD 81723 increases the half-life (t½) of agonist dissociation from the receptor. Specifically, a 1.5-fold increase in the t1/2 for the dissociation of the agonist ¹²⁵I-ABA was observed.[1] This prolonged binding of the agonist leads to a sustained downstream signal.
-
Stabilization of the Receptor-G-Protein Complex: The allosteric modulation by PD 81723 stabilizes the interaction between the A1AR and its cognate G proteins (Gi/o).[1] This is evidenced by a 2.2-fold increase in the concentration of GTPγS required to half-maximally uncouple the receptor-G-protein complexes.[1]
-
Inhibition of Adenylyl Cyclase: The A1AR is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. PD 81723 enhances this inhibitory effect. In intact CHO cells expressing the A1AR, PD 81723 increased the potency of R-PIA to decrease forskolin-stimulated cAMP accumulation by 3.3-fold.[1] Interestingly, PD 81723 also exhibits a direct inhibitory effect on adenylyl cyclase, independent of the A1AR, by binding at or near the forskolin-binding site on the catalytic unit of the enzyme.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of PD 81723.
Table 1: Effects of PD 81723 on Adenosine A1 Receptor Binding and G-Protein Coupling
| Parameter | Fold Change | Concentration of PD 81723 | Experimental System |
| R-PIA Potency | 2.44-fold increase | 20 µM | Membranes from CHO cells expressing human A1AR |
| High-Affinity Receptor Fraction | 3-fold increase | 20 µM | Membranes from CHO cells expressing human A1AR |
| ¹²⁵I-ABA Dissociation t1/2 | 1.5-fold increase | 20 µM | Membranes from CHO cells expressing human A1AR |
| GTPγS for Uncoupling | 2.2-fold increase | 20 µM | Membranes from CHO cells expressing human A1AR |
Table 2: Effects of PD 81723 on Adenylyl Cyclase Activity
| Condition | IC50 of PD 81723 | Cell Type |
| Forskolin-stimulated AC | 5 µM | CHO-A1 cells |
| Forskolin-stimulated AC | 10 µM | CHO cells (non-transfected) |
| Basal AC Inhibition | 49% inhibition at 30 µM | CHO cells (non-transfected) |
| Basal AC Inhibition | 82% inhibition at 30 µM | CHO-A1 cells |
| Cholera Toxin-stimulated AC | ~90% inhibition at 30 µM | CHO and CHO-A1 cells |
| Pertussis Toxin-stimulated AC | 77% inhibition at 30 µM | CHO cells (non-transfected) |
| Pertussis Toxin-stimulated AC | 86% inhibition at 30 µM | CHO-A1 cells |
| [³H]forskolin Displacement | 96 µM | Purified rat liver AC |
Experimental Protocols
The following are representative protocols for experiments used to characterize the mechanism of action of PD 81723.
1. Radioligand Binding Assays
-
Objective: To determine the effect of PD 81723 on agonist and antagonist binding to the A1AR.
-
Materials:
-
Membranes from CHO cells stably expressing the human A1AR.
-
Radioligands: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]CPX) as an antagonist and [¹²⁵I]N⁶-(3-iodo-4-aminobenzyladenosine) (¹²⁵I-ABA) as an agonist.
-
Agonist: R-N6-phenylisopropyladenosine (R-PIA).
-
PD 81723.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
Incubate cell membranes with the radioligand in the presence or absence of competing ligands (e.g., R-PIA) and varying concentrations of PD 81723.
-
After incubation (e.g., 60 minutes at 25°C), separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine changes in agonist affinity (Ki) and the fraction of high-affinity binding sites.
-
2. cAMP Accumulation Assays
-
Objective: To measure the effect of PD 81723 on the A1AR-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Intact CHO cells expressing the human A1AR.
-
Adenosine deaminase (to remove endogenous adenosine).
-
Forskolin (to stimulate adenylyl cyclase).
-
R-PIA.
-
PD 81723.
-
cAMP assay kit (e.g., ELISA-based).
-
-
Procedure:
-
Pre-incubate the cells with adenosine deaminase.
-
Treat the cells with varying concentrations of R-PIA and PD 81723.
-
Stimulate the cells with forskolin for a defined period (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit.
-
Construct dose-response curves to determine the effect of PD 81723 on the potency of R-PIA to inhibit cAMP accumulation.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of the Adenosine A1 Receptor modulated by PD 81723.
Caption: Experimental workflow for a cAMP accumulation assay.
References
The Indane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indane scaffold, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid conformation and the synthetic tractability to introduce diverse functionalities on both the aromatic and aliphatic rings provide a versatile platform for designing potent and selective therapeutic agents. This technical guide explores the significance of the indane core across various therapeutic areas, detailing the pharmacological data of key derivatives, outlining experimental protocols for their evaluation, and visualizing the intricate signaling pathways and experimental workflows involved in their discovery and development.
Indane Derivatives in Neurodegenerative Diseases
The indane moiety is a cornerstone in the development of drugs for neurodegenerative disorders, most notably Alzheimer's and Parkinson's diseases. The structural rigidity of the indane nucleus allows for precise orientation of pharmacophoric groups to interact with specific biological targets.
Prominent Neuroprotective Indane Derivatives
One of the most successful examples is Donepezil , a reversible inhibitor of acetylcholinesterase (AChE) used in the symptomatic treatment of Alzheimer's disease.[1] By inhibiting AChE, Donepezil increases the levels of the neurotransmitter acetylcholine in the brain.[2] Indanone derivatives have also been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in the pathophysiology of several neurological disorders.[3] Inhibition of these enzymes can elevate the levels of neuroprotective neurotransmitters like norepinephrine, serotonin, and dopamine.[3]
Quantitative Data: Neuroprotective Indane Derivatives
| Compound | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |
| Donepezil | Acetylcholinesterase (AChE) | IC50: 14.8 nM | In vitro assay | [4] |
| Compound 9 (Indanone derivative) | Acetylcholinesterase (AChE) | IC50: 14.8 nM | In vitro assay | [4] |
| Compound 14 (Indanone derivative) | Acetylcholinesterase (AChE) | IC50: 18.6 nM | In vitro assay | [4] |
| Indantadol | Monoamine Oxidase (MAO) | Potent Inhibitor | In vitro assay | [5] |
| Indatraline | Amine Uptake Inhibitor | Potent Inhibitor | In vitro assay | [5] |
Signaling Pathway of Donepezil in Alzheimer's Disease
Donepezil's primary mechanism involves the inhibition of acetylcholinesterase, which increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] Beyond this, studies suggest that Donepezil may also modulate signaling pathways involved in neuroinflammation and amyloid-beta (Aβ) processing.[6] For instance, it has been shown to inhibit the NF-κB and MAPK signaling pathways, which are activated by Aβ and lead to neuroinflammation and apoptosis.[6]
Experimental Protocols: Neuroprotective Activity
This spectrophotometric assay is widely used to screen for AChE inhibitors.[7]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (indane derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound to each well.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and subsequently the IC50 value of the compound.
This assay determines the inhibitory potential of compounds against MAO-A and MAO-B isoforms.[8]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test compound (indane derivative)
-
Incubation buffer
-
LC-MS/MS system for analysis
Procedure:
-
Prepare various concentrations of the test compound.
-
Incubate the MAO-A or MAO-B enzyme with the test compound for a specific time.
-
Add the respective substrate (kynuramine or benzylamine) to initiate the enzymatic reaction.
-
Stop the reaction after a defined incubation period.
-
Analyze the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) using LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Indane Derivatives in Oncology
The indane scaffold is a versatile platform for the development of anticancer agents, targeting various oncogenic pathways.[9] Derivatives have been designed to inhibit key enzymes like cyclooxygenase-2 (COX-2) and tubulin polymerization, and to induce apoptosis in cancer cells.[10][11]
Prominent Anticancer Indane Derivatives
Several indane derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancer.[12] For instance, certain spiroisoxazoline derivatives of indanone have shown potent and selective COX-2 inhibitory activity and cytotoxicity against MCF-7 breast cancer cells.[13] Another study reported on a novel hybrid scaffold of benzophenone and indanone that exhibited significant cytotoxicity, with some derivatives showing dose-dependent cell cycle arrest at the S-phase in SKBR3 breast cancer cells.[11]
Quantitative Data: Anticancer Indane Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 9f (Spiroisoxazoline derivative) | COX-2 | 0.03 ± 0.01 | [13] |
| Compound 9f (Spiroisoxazoline derivative) | MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [13] |
| E-methyl lead molecule 47 | SKBR3 (HER2+) | Potent Cytotoxicity | [12] |
| Compounds 45 and 49 | MCF7 (ER+) | Potent Cytotoxicity | [12] |
| Compound 49 | A549 (NSCLC) | Potent Cytotoxicity | [12] |
| ITH-6 | HT-29, COLO 205, KM 12 (p53 mutant colorectal cancer) | 0.41 ± 0.19 to 6.85 ± 1.44 | [14] |
Oncogenic Signaling Pathways Targeted by Indane Derivatives
Indane-based anticancer agents can interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. For example, inhibition of COX-2 by indane derivatives can reduce the production of prostaglandins, which are involved in inflammation and cancer progression. Other derivatives may induce apoptosis by generating reactive oxygen species and downregulating anti-apoptotic proteins like Bcl-2.[15]
Experimental Protocols: Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compound (indane derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[12][16]
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer
-
Test compound (indane derivative)
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for prostaglandin E2 (PGE2) measurement
Procedure:
-
In a reaction tube, mix the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding arachidonic acid and incubate at 37°C.
-
Stop the reaction by adding stannous chloride solution.
-
Measure the amount of PGE2 produced using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
Indane Derivatives in Infectious Diseases
The indane scaffold has also been incorporated into molecules with significant activity against various infectious agents, including viruses and bacteria.
Prominent Anti-infective Indane Derivatives
A notable example is Indinavir , an HIV-1 protease inhibitor that plays a crucial role in highly active antiretroviral therapy (HAART).[3][17] Indinavir is a peptidomimetic inhibitor that binds to the active site of the HIV protease, preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious virions.[5][9] Additionally, various indane derivatives have been investigated for their antibacterial and antifungal activities.[18]
Quantitative Data: Anti-infective Indane Derivatives
| Compound | Target | Ki / EC50 | Organism/Assay Condition | Reference |
| Indinavir | HIV-1 Protease | Ki: 0.1 nM | In vitro enzyme assay | [5] |
| Indinavir | HIV-1 | EC50: 25-100 nM | In cell-based assays | [5] |
Mechanism of Action of Indinavir on HIV Protease
Indinavir acts as a competitive inhibitor of the HIV-1 protease.[5] It is designed to mimic the transition state of the natural peptide substrate of the enzyme. The hydroxyl group of indinavir forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the protease, while other parts of the molecule engage in hydrophobic and van der Waals interactions within the binding pocket.[5] This high-affinity binding blocks the access of the viral polyprotein substrate to the active site, thereby inhibiting its cleavage.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. "Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indan" by Tao Zhang, Vilmar Bandero et al. [arrow.tudublin.ie]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. scribd.com [scribd.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]
- 18. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic and Synthetic Profile of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally analogous compounds and established principles of spectroscopic interpretation to provide a robust predictive analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data for closely related compounds, including 4-hydroxyindane, 2,3-dihydro-1H-indene-2-carboxylic acid, and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |
| ~7.0 - 7.2 | Doublet | 1H | Ar-H |
| ~6.7 - 6.9 | Triplet | 1H | Ar-H |
| ~6.6 - 6.8 | Doublet | 1H | Ar-H |
| ~3.0 - 3.5 | Multiplet | 1H | CH (position 2) |
| ~2.8 - 3.2 | Multiplet | 4H | CH₂ (positions 1 & 3) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 - 180 | -COOH |
| ~155 - 160 | C-OH (aromatic) |
| ~140 - 145 | Quaternary Ar-C |
| ~135 - 140 | Quaternary Ar-C |
| ~125 - 130 | Ar-CH |
| ~115 - 120 | Ar-CH |
| ~110 - 115 | Ar-CH |
| ~45 - 50 | CH (position 2) |
| ~30 - 35 | CH₂ (positions 1 & 3) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| 3600 - 3200 | Broad | O-H stretch (phenol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (carboxylic acid/phenol) |
| ~820 | Strong | C-H bend (aromatic, out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular Ion) |
| 161 | [M - OH]⁺ |
| 133 | [M - COOH]⁺ |
| 115 | [M - COOH - H₂O]⁺ |
Experimental Protocols
A plausible synthetic route to this compound can be adapted from established procedures for similar indane derivatives. A potential method involves the catalytic hydrogenation of a corresponding indene-2-carboxylic acid precursor.
Synthesis of this compound
-
Step 1: Synthesis of 4-hydroxy-1H-indene-2-carboxylic acid (Precursor)
-
This precursor could potentially be synthesized via a Perkin or a similar condensation reaction from appropriate starting materials, such as a substituted benzaldehyde and a malonic acid derivative. The reaction conditions would likely involve a base catalyst and heat.
-
-
Step 2: Catalytic Hydrogenation
-
4-hydroxy-1H-indene-2-carboxylic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
-
Visualizations
The following diagrams illustrate the general synthetic workflow and the logical relationship of the spectroscopic methods used for characterization.
Caption: A generalized workflow for the synthesis of the target compound.
Caption: Logical flow from synthesis to structural confirmation via spectroscopy.
Chiral Properties of 2,3-Dihydro-1H-indene-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chiral properties of 2,3-dihydro-1H-indene-2-carboxylic acid and its derivatives. This class of molecules holds significant interest in medicinal chemistry and materials science due to the rigid, bicyclic scaffold that can be stereochemically controlled. The chirality at the C2 position of the indane ring system profoundly influences the biological activity and physicochemical properties of these compounds. This guide covers the synthesis of racemic and enantiopure forms, methods for chiral resolution, chiroptical characterization, and potential applications in drug development.
Synthesis of 2,3-Dihydro-1H-indene-2-carboxylic Acid Derivatives
The synthesis of the racemic 2,3-dihydro-1H-indene-2-carboxylic acid core can be achieved through various established organic chemistry methodologies. A common approach involves the cyclization of a suitable precursor, such as a substituted phenylpropionic acid. For instance, the synthesis of cis-2,3-dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid has been reported via the hydrogenation of 1,4-dimethyl-indene-2-carboxylic acid over a palladium on carbon catalyst.
A general synthetic pathway to the core structure is outlined below:
Caption: General synthetic workflow for racemic 2,3-dihydro-1H-indene-2-carboxylic acid derivatives.
Chiral Resolution of 2,3-Dihydro-1H-indene-2-carboxylic Acid Derivatives
The separation of the racemic mixture into its constituent enantiomers is a critical step for evaluating the stereospecific biological activity. The most common methods for chiral resolution of carboxylic acids are diastereomeric salt formation and chiral chromatography.
Diastereomeric Salt Formation
This classical resolution technique involves the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Following separation, the individual enantiomers of the carboxylic acid can be recovered by acidification.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve one equivalent of racemic 2,3-dihydro-1H-indene-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add 0.5 to 1.0 equivalents of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (1S,2R)-(+)-1-amino-2-indanol.
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is acidic.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent to yield the enantiopure carboxylic acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by measuring the specific rotation.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), is often effective for the separation of chiral carboxylic acids.
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape. For reversed-phase separations, a mixture of water (with a buffer) and acetonitrile or methanol is used.
-
Detection: UV detection is commonly employed, monitoring at a wavelength where the indane chromophore absorbs (typically around 254 nm).
-
Optimization: The separation efficiency can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.
Chiroptical Properties
Table 1: Chiroptical Properties of Chiral Molecules
| Property | Description | Measurement Technique |
| Specific Rotation ([(\alpha)]D) | The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) by a solution of the compound at a specific concentration and path length. It is a characteristic physical constant for a chiral molecule. | Polarimetry |
| Circular Dichroism (CD) | The differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule. | CD Spectroscopy |
Biological Activity and Signaling Pathways
The biological activity of chiral molecules is often highly stereospecific, as the enantiomers can interact differently with chiral biological targets such as enzymes and receptors. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active or even responsible for undesirable side effects (the distomer).
While specific biological activity data and the signaling pathways modulated by the chiral derivatives of 2,3-dihydro-1H-indene-2-carboxylic acid are not extensively documented in the public domain, the indane scaffold is present in a number of biologically active compounds. For example, certain indane derivatives have been investigated for their potential as anti-inflammatory agents, neuroprotective agents, and ligands for various receptors.
The evaluation of the biological activity of the individual enantiomers of 2,3-dihydro-1H-indene-2-carboxylic acid and its derivatives would be a crucial step in any drug discovery program. This would typically involve in vitro assays to determine their potency and selectivity against a panel of relevant biological targets, followed by in vivo studies to assess their efficacy and pharmacokinetic properties.
Caption: Logical relationship in the chiral drug discovery process.
Conclusion
The chiral properties of 2,3-dihydro-1H-indene-2-carboxylic acid derivatives are of significant importance for their potential applications in drug development and materials science. While the synthesis of the racemic core is well-established, the resolution of the enantiomers is a critical step to unlock their full potential. This guide has provided an overview of the key methodologies for synthesis and chiral separation, along with the principles of chiroptical characterization. Further research is warranted to elucidate the specific biological activities and mechanisms of action of the individual enantiomers of this promising class of molecules.
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation in Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanone and its derivatives are crucial structural motifs in a multitude of biologically active compounds, exhibiting properties ranging from antiviral and anti-inflammatory to anticancer and neuroprotective.[1] The intramolecular Friedel-Crafts acylation is a robust and extensively utilized method for constructing the 1-indanone core.[1][2] This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride counterparts, facilitated by a Lewis or Brønsted acid catalyst.[1] The selection of starting material, catalyst, and reaction conditions critically influences the yield and purity of the resulting indanone.
Two primary pathways are commonly employed for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation:
-
Direct Cyclization of 3-Arylpropionic Acids: This one-step method is considered more environmentally benign as it generates water as the sole byproduct.[1][3] However, it often necessitates harsh reaction conditions, including high temperatures and potent acid catalysts.[1]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step approach first involves the conversion of the carboxylic acid to the more reactive acyl chloride, which subsequently undergoes cyclization under milder conditions.[1] While generally more efficient, this route produces corrosive byproducts.[1]
Reaction Mechanism and Workflow
The fundamental mechanism of the intramolecular Friedel-Crafts acylation for 1-indanone synthesis proceeds through the formation of an acylium ion electrophile. This electrophile then undergoes an electrophilic aromatic substitution on the tethered aromatic ring, followed by deprotonation to restore aromaticity and yield the cyclic ketone.[1]
Caption: General workflows for indanone synthesis.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is a critical parameter in the Friedel-Crafts acylation for indanone synthesis, significantly impacting reaction efficiency and conditions. The following table summarizes various catalytic systems and their typical reaction conditions.
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Lewis Acids | ||||||
| AlCl₃ | 3-Arylpropionyl Chloride | Dichloromethane | 0 to RT | 0.5 - 2 h | ~90% | [1][2] |
| NbCl₅ | 3-Arylpropionic Acid | Dichloromethane | RT | 1 - 4 h | Good to Excellent | [4][5] |
| Metal Triflates (e.g., Sc(OTf)₃, Dy(OTf)₃, Yb(OTf)₃) | Meldrum's Acid Derivatives | Not Specified | Not Specified | Not Specified | Good | [2] |
| Tb(OTf)₃ | 3-Arylpropionic Acid | o-Chlorobenzene | 250 | Long | Moderate to Good | [6] |
| Brønsted/Superacids | ||||||
| Polyphosphoric Acid (PPA) | 3-Arylpropionic Acid | Neat | 80 - 100 | 0.5 - 2 h | High | [4][7] |
| Triflic Acid (TfOH) | 3-Arylpropionic Acid | DCE or CH₂Cl₂ | 50 - 80 | Not Specified | High | [1][8] |
| Solid Acids | ||||||
| Nafion-H | 3-Arylpropionyl Chloride | Benzene | Reflux | Not Specified | Good | [2] |
Note: Yields are highly substrate-dependent. RT = Room Temperature.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1-Indanone via 3-Arylpropionyl Chloride using AlCl₃
This protocol details the conversion of a 3-arylpropionic acid to its corresponding acyl chloride, followed by intramolecular Friedel-Crafts acylation catalyzed by aluminum chloride.[1]
Step 1: Formation of 3-Arylpropionyl Chloride
-
In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[1]
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[1]
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[1]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.[1]
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[1]
Caption: Workflow for AlCl₃-catalyzed indanone synthesis.
Protocol 2: One-Step Synthesis of 1-Indanone using Triflic Acid
This protocol describes the direct cyclization of a 3-arylpropionic acid using the superacid triflic acid.[1]
-
In a round-bottom flask, place the 3-arylpropionic acid (1.0 eq).
-
Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[1]
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.[1]
-
Extract the aqueous layer with dichloromethane (3 x volume).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.
Caption: Workflow for triflic acid-catalyzed indanone synthesis.
Troubleshooting and Optimization
-
Low or No Product Yield: This common issue can stem from an inappropriate or inactive catalyst.[4] Ensure the catalyst is fresh and handled under anhydrous conditions, as many Lewis acids are moisture-sensitive.[4] If the substrate is highly deactivated, a more potent catalyst like a superacid may be necessary.[4] Suboptimal temperature can also hinder the reaction rate.
-
Formation of Regioisomers: Controlling regioselectivity can be challenging when multiple cyclization sites are available.[4] Strategies to favor a specific isomer include utilizing steric hindrance from bulky substituents.[4] The choice of solvent can also influence the product distribution; for instance, nitromethane has been shown to provide optimal selectivity in some cases.[4] For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[4][9]
-
Intermolecular Reactions: The acylating agent may react with another molecule of the aromatic substrate instead of cyclizing, leading to polymers, particularly at high concentrations.[4] Running the reaction at high dilution can favor the desired intramolecular pathway.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
High-Yield Synthesis of Functionalized Indene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indene and its functionalized derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2][3] The indene core is a key structural motif in various biologically active molecules, exhibiting a range of therapeutic properties including anti-inflammatory, anti-proliferative, and potent agonistic activity on retinoic acid receptors.[4][5] Furthermore, their unique electronic and photophysical properties have led to their application as electron-transporting materials in perovskite solar cells.[6] This document provides detailed application notes and experimental protocols for several high-yield synthetic methodologies leading to functionalized indene derivatives, catering to the needs of researchers in both academic and industrial settings.
Synthetic Methodologies Overview
A variety of synthetic strategies have been developed for the efficient construction of the indene scaffold. These methods can be broadly categorized into metal-catalyzed cross-coupling and cyclization reactions, metal-free cyclizations, and classical condensation approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches:
-
Metal-Catalyzed Reactions: Transition metals such as rhodium, palladium, ruthenium, iron, and cobalt are extensively used to catalyze the synthesis of indenes.[7][8][9][10] These reactions often involve C-H activation, annulation, or cycloisomerization pathways, offering high efficiency and functional group tolerance.[7][8][10]
-
Metal-Free Borylative Cyclization: A selective, metal-free approach utilizing boron trichloride (BCl₃) allows for the cyclization of ortho-alkynylstyrenes to produce boron-functionalized indenes.[11][12] These borylated indenes serve as versatile intermediates for further functionalization.[11]
-
Aldol-Type Condensation: This classical approach involves the reaction of an indanone with a lithium salt of an N,N-disubstituted acetamide, followed by dehydration, to yield (3-indenyl)acetamides.[1][3] This method is particularly useful for accessing indenes with specific side-chain functionalities.
The following sections provide detailed protocols for selected high-yield synthetic methods.
Protocol 1: Rhodium(III)-Catalyzed Cascade Reaction for Functionalized Indenes
This protocol describes a highly efficient synthesis of novel functionalized indene derivatives via a Rh(III)-catalyzed C-H activation and intramolecular aldol condensation cascade reaction between oxadiazoles and allylic alcohols.[7]
Experimental Workflow:
Caption: Rh(III)-Catalyzed Synthesis Workflow.
Materials:
-
Substituted Oxadiazole
-
Allylic Alcohol
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
PivOH (Pivalic acid)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a sealed reaction tube, add the oxadiazole (0.2 mmol, 1.0 equiv), allylic alcohol (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and PivOH (0.4 mmol, 2.0 equiv).
-
Add anhydrous 1,2-dichloroethane (1 mL) to the tube.
-
Purge the reaction tube with argon gas.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired functionalized indene derivative.
Quantitative Data Summary:
| Entry | Oxadiazole Substituent | Allylic Alcohol Substituent | Yield (%) |
| 1 | Phenyl | Phenyl | 85 |
| 2 | 4-Methylphenyl | Phenyl | 88 |
| 3 | 4-Methoxyphenyl | Phenyl | 92 |
| 4 | 4-Chlorophenyl | 4-Methylphenyl | 78 |
| 5 | Thiophen-2-yl | Phenyl | 75 |
Note: Yields are for isolated products after purification.
Protocol 2: Metal-Free BCl₃-Promoted Borylative Cyclization of ortho-Alkynylstyrenes
This protocol details a selective, metal-free synthesis of boron-functionalized indenes through the BCl₃-mediated cyclization of ortho-alkynylstyrenes.[11][12] The resulting borylated indenes are valuable synthetic intermediates.
Experimental Workflow:
References
- 1. BJOC - Synthetic approaches to multifunctional indenes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Indene synthesis [organic-chemistry.org]
- 9. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Characterization of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive characterization of this molecule, ensuring reliable and reproducible results for researchers and quality control analysts. The methodologies cover chromatographic separation, structural elucidation, and physicochemical property determination.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various sample matrices. A reversed-phase HPLC method with UV detection is proposed for its robust and reliable performance.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of the main analyte from potential impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (RT) | ~10-15 min |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL |
| Recovery | 98-102% |
Workflow Diagram:
References
Application Note: HPLC Purification of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described protocol provides a reliable and scalable method for obtaining high-purity material suitable for downstream applications in drug development and research.
Introduction
This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of target active pharmaceutical ingredients (APIs) and for ensuring the validity of biological screening data. This document outlines a validated HPLC protocol for the efficient purification of this compound from a crude synthetic mixture. The method utilizes a C18 stationary phase and a gradient elution of acetonitrile in acidified water, with UV detection for monitoring and fractionation.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, 18.2 MΩ·cm).
-
Acid Modifier: Formic acid (reagent grade, ≥98%).
-
Sample: Crude this compound, synthesized in-house.
-
Equipment:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis detector.
-
Analytical HPLC system for purity analysis.
-
Rotary evaporator.
-
Lyophilizer.
-
pH meter.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE).
-
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Dilute the methanolic solution with HPLC-grade water to a final concentration of approximately 10 mg/mL. The final solvent composition should be close to the initial mobile phase conditions to ensure good peak shape.
-
Vortex the sample until fully dissolved.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
Preparative HPLC:
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 20.0 mL/min
-
Injection Volume: 500 µL
-
Detection: 254 nm
-
Column Temperature: 25 °C
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 20% B
-
40-45 min: 20% B (Re-equilibration)
-
Analytical HPLC (for purity assessment):
-
Column: C18, 5 µm, 150 x 4.6 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm and 280 nm
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 80% B
-
12-15 min: 80% B
-
15-17 min: 80% to 10% B
-
17-20 min: 10% B (Re-equilibration)
-
Purification and Post-Purification Processing
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (20% B) for at least 30 minutes.
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the main peak of interest based on the UV chromatogram.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the fractions with the desired purity (>98%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes the quantitative data obtained from the purification of a representative batch of crude this compound.
| Parameter | Crude Sample | Purified Sample |
| Purity (by Analytical HPLC, % Area at 254 nm) | 85.2% | 99.1% |
| Retention Time (Analytical, min) | 8.54 | 8.54 |
| Recovery | - | 88% |
| Appearance | Off-white to tan powder | White crystalline solid |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Application Notes and Protocols for ¹H and ¹³C NMR Assignment of Indane Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for indane carboxylic acids. This class of molecules is of significant interest in medicinal chemistry and drug development. Accurate NMR spectral assignment is crucial for confirming chemical structures, assessing purity, and understanding structure-activity relationships. This document outlines detailed experimental protocols and presents representative NMR data in a structured format to aid in the analysis of these compounds.
Introduction to NMR Spectroscopy of Indane Carboxylic Acids
Indane carboxylic acids feature a bicyclic structure composed of a benzene ring fused to a five-membered cycloalkane ring, with a carboxylic acid substituent. The ¹H and ¹³C NMR spectra of these molecules provide a wealth of information regarding their molecular structure.
¹H NMR Spectroscopy reveals the number of chemically non-equivalent protons, their local electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration). The protons on the aromatic ring, the aliphatic cyclopentane ring, and the carboxylic acid group each exhibit characteristic chemical shifts.
¹³C NMR Spectroscopy provides information on the number of chemically distinct carbon atoms and their electronic environments. The chemical shifts of the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the indane core are typically well-resolved and diagnostic.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Mass: Accurately weigh 5-10 mg of the indane carboxylic acid derivative.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the acidic proton of the carboxylic acid. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize a wide range of compounds and the carboxylic acid proton signal is typically well-resolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific optimization may be required.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
2D NMR Experiments: For unambiguous assignment, especially for complex substituted indane carboxylic acids, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Data Presentation: ¹H and ¹³C NMR Assignments
The following tables provide representative ¹H and ¹³C NMR chemical shift ranges for three common indane carboxylic acid isomers. These values are illustrative and can vary based on substitution patterns and the solvent used.
Table 1: Representative ¹H NMR Chemical Shift (δ, ppm) Assignments for Indane Carboxylic Acids in CDCl₃
| Proton Assignment | Indan-1-Carboxylic Acid | Indan-2-Carboxylic Acid | Indan-5-Carboxylic Acid |
| H-1 | ~3.8 - 4.2 (t) | ~3.2 - 3.6 (m) | ~2.8 - 3.1 (t) |
| H-2 | ~2.2 - 2.6 (m) | ~3.0 - 3.4 (dd) | ~2.0 - 2.3 (quintet) |
| H-3 | ~2.9 - 3.3 (m) | ~3.0 - 3.4 (dd) | ~2.8 - 3.1 (t) |
| Aromatic H | ~7.1 - 7.4 (m) | ~7.1 - 7.3 (m) | ~7.2 - 8.0 (m) |
| COOH | ~10.0 - 12.0 (br s) | ~10.0 - 12.0 (br s) | ~10.0 - 12.0 (br s) |
Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad
Table 2: Representative ¹³C NMR Chemical Shift (δ, ppm) Assignments for Indane Carboxylic Acids in CDCl₃
| Carbon Assignment | Indan-1-Carboxylic Acid | Indan-2-Carboxylic Acid | Indan-5-Carboxylic Acid |
| C-1 | ~45 - 50 | ~35 - 40 | ~32 - 36 |
| C-2 | ~25 - 30 | ~45 - 50 | ~30 - 34 |
| C-3 | ~30 - 35 | ~35 - 40 | ~32 - 36 |
| C-3a | ~140 - 145 | ~140 - 145 | ~140 - 145 |
| C-4 | ~124 - 128 | ~124 - 128 | ~125 - 130 |
| C-5 | ~124 - 128 | ~124 - 128 | ~135 - 140 |
| C-6 | ~126 - 130 | ~126 - 130 | ~125 - 130 |
| C-7 | ~124 - 128 | ~124 - 128 | ~123 - 127 |
| C-7a | ~145 - 150 | ~145 - 150 | ~145 - 150 |
| COOH | ~175 - 185 | ~175 - 185 | ~170 - 180 |
Visualization of Experimental and Analytical Workflows
The following diagrams illustrate the key workflows in the NMR analysis of indane carboxylic acids.
Caption: Experimental workflow for NMR analysis.
Application Notes and Protocols for 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a versatile chemical intermediate with a rigid bicyclic scaffold that is of significant interest in medicinal chemistry. The indane core structure is a recognized pharmacophore found in a variety of biologically active compounds, exhibiting activities ranging from anti-inflammatory to anticancer.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents. The protocols focus on the derivatization of the carboxylic acid and phenolic hydroxyl groups to generate libraries of esters and amides for biological screening.
Chemical Properties and Derivatization Potential
The structure of this compound offers two primary points for chemical modification: the carboxylic acid at the 2-position and the hydroxyl group at the 4-position. This dual functionality allows for the synthesis of a diverse range of derivatives.
-
Esterification: The carboxylic acid can be readily converted to a variety of esters, which can improve properties such as lipophilicity and cell permeability, potentially enhancing oral bioavailability.[4]
-
Amidation: Amide bond formation with a wide array of primary and secondary amines allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).
-
Etherification/Acylation of the Phenolic Hydroxyl: The hydroxyl group can be alkylated or acylated to further modulate the compound's physicochemical properties and biological activity.
Application in Drug Discovery: A Focus on Kinase Inhibition
The indanone scaffold, a close structural relative of the indane core, is present in numerous kinase inhibitors.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. It is hypothesized that derivatives of this compound could be developed as kinase inhibitors, targeting pathways such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and other kinases implicated in oncogenesis and inflammation.[6][7]
Experimental Protocols
The following are generalized protocols for the synthesis of ester and amide derivatives of this compound. Researchers should optimize these conditions based on the specific substrate and desired product.
Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification
This protocol describes the synthesis of a methyl ester derivative as an example.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data (Hypothetical):
| Derivative | R Group | Yield (%) | Purity (HPLC) |
| Methyl Ester | -CH₃ | 85-95 | >98% |
| Ethyl Ester | -CH₂CH₃ | 80-90 | >98% |
| Isopropyl Ester | -CH(CH₃)₂ | 75-85 | >97% |
Protocol 2: Synthesis of Amide Derivatives using a Coupling Agent
This protocol details the synthesis of an N-benzyl amide derivative using HATU as a coupling agent.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data (Hypothetical):
| Derivative | Amine | Yield (%) | Purity (HPLC) |
| N-benzyl amide | Benzylamine | 75-85 | >99% |
| N-phenyl amide | Aniline | 70-80 | >98% |
| N-morpholinyl amide | Morpholine | 80-90 | >99% |
Visualizations
Experimental Workflow for Derivative Synthesis
Caption: General workflow for the synthesis and screening of derivatives.
Plausible Signaling Pathway Inhibition
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Enzyme Inhibitors Based on the Indane Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid framework and synthetic tractability make it an ideal template for the design of potent and selective enzyme inhibitors across various therapeutic areas. This document provides detailed application notes and experimental protocols for the development of indane-based inhibitors targeting key enzymes implicated in diseases such as Alzheimer's, cancer, and infectious diseases.
I. Indane-Based Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The indane scaffold has been successfully utilized to design dual-binding site inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.
Quantitative Data:
Table 1: Inhibitory Potency of Indanone Derivatives against AChE and BChE [1][2][3][4]
| Compound ID | Modifications | AChE IC50 (µM) | BChE IC50 (µM) |
| 5c | 2-((3-(dimethylamino)propoxy)benzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 0.12 | - |
| 7b | 2-((4-(dimethylamino)propoxy)benzyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | - | 0.04 |
| 4h | 3-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)phenyl (4-methoxyphenyl)carbamate | 1.20 | 0.30 |
| 54 | 2-(4-(dimethylamino)benzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 14.06 | - |
| 56 | 2-(4-(diethylamino)benzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 12.30 | - |
| 64 | 2-(4-(piperidin-1-yl)benzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 12.01 | - |
| Donepezil | (Reference Standard) | ~0.02 | ~4.6 |
Experimental Protocols:
Protocol 1: Synthesis of 2-((3-(dimethylamino)propoxy)benzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Compound 5c) [1]
-
Step 1: Synthesis of 3-(dimethylamino)propyl-4-methoxybenzenesulfonate. To a solution of 3-(dimethylamino)propan-1-ol in pyridine, add 4-methoxybenzenesulfonyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 12 hours. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Step 2: Synthesis of 3-(3-(dimethylamino)propoxy)benzaldehyde. To a solution of 3-hydroxybenzaldehyde in anhydrous acetone, add potassium carbonate and the product from Step 1. Reflux the mixture for 24 hours. Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography.
-
Step 3: Synthesis of Compound 5c. To a solution of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one and the product from Step 2 in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 8 hours. Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [3]
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.
-
Acetylcholinesterase (AChE) from electric eel.
-
Phosphate buffer (pH 8.0).
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization:
Caption: Cholinergic synapse and the mechanism of AChE inhibition.
II. Indane-Based Urease Inhibitors
Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Indane-1,3-dione derivatives have been identified as a novel class of urease inhibitors.
Quantitative Data:
Table 2: Urease Inhibitory Activity of Benzylidene Indane-1,3-dione Derivatives [5]
| Compound ID | Modifications (Substituent on Benzylidene) | Urease IC50 (µM) |
| 1 | 2,4-dihydroxy | 11.60 ± 0.3 |
| 2 | 4-hydroxy-3-methoxy | 23.50 ± 0.5 |
| 3 | 3,4-dihydroxy | 35.20 ± 0.8 |
| 4 | 2-hydroxy | 45.80 ± 1.2 |
| 5 | 4-hydroxy | 52.30 ± 1.5 |
| Acetohydroxamic acid | (Reference Standard) | 27.0 ± 0.5 |
Experimental Protocols:
Protocol 3: Synthesis of Benzylidene Indane-1,3-diones [5][6]
-
General Procedure: A mixture of indane-1,3-dione (1 mmol) and the appropriate substituted benzaldehyde (1 mmol) is dissolved in a minimal amount of a suitable solvent (e.g., ethanol).
-
A catalytic amount of an acid or base (e.g., a few drops of piperidine or hydrochloric acid) is added.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 1-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with a cold solvent (e.g., ethanol or water) and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4: Urease Inhibition Assay (Berthelot Method) [7]
-
Reagents:
-
Jack bean urease.
-
Urea solution.
-
Phosphate buffer (pH 7.0).
-
Phenol-hypochlorite reagent (Berthelot's reagent).
-
Test compounds (dissolved in DMSO).
-
-
Procedure:
-
In a 96-well plate, pre-incubate 25 µL of the test compound solution with 25 µL of urease solution (1 U/well) for 15 minutes at 30 °C.
-
Initiate the reaction by adding 50 µL of urea solution (100 mM).
-
Incubate the plate for 10 minutes at 30 °C.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent (hypochlorite).
-
Incubate for a further 10 minutes at 30 °C for color development.
-
Measure the absorbance at 630 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Visualization:
Caption: Experimental workflow for urease inhibitor development.
III. Indane-Based Tubulin Polymerization Inhibitors
Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Inhibitors of tubulin polymerization are effective anticancer agents. Dihydro-1H-indene derivatives have been developed as potent tubulin polymerization inhibitors that bind to the colchicine site.
Quantitative Data:
Table 3: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Dihydro-1H-indene Derivatives [8]
| Compound ID | Modifications | Antiproliferative IC50 (µM) (K562 cells) | Tubulin Polymerization IC50 (µM) |
| 12d | 4,5,6-trimethoxy-N-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-amine | 0.028 | 3.24 |
| 12a | 4,5,6-trimethoxy-N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-amine | >1 | >10 |
| 12c | 4,5,6-trimethoxy-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-amine | 0.152 | 4.87 |
| CA-4 | (Combretastatin A-4, Reference Standard) | 0.003 | 1.5 |
Experimental Protocols:
Protocol 5: General Synthesis of Dihydro-1H-indene Derivatives [8]
-
Step 1: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one. This starting material can be synthesized through multi-step reactions starting from commercially available precursors, often involving Friedel-Crafts acylation and subsequent cyclization.
-
Step 2: Reductive Amination. A mixture of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one (1 mmol) and the desired substituted aniline (1.2 mmol) in methanol is stirred at room temperature.
-
Sodium borohydride (NaBH₄) (2 mmol) is added portion-wise, and the reaction is stirred for 4-6 hours.
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
Characterization: The final products are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 6: In Vitro Tubulin Polymerization Assay (Fluorescence-Based) [8]
-
Reagents:
-
Purified tubulin (>99%).
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP solution.
-
Fluorescent reporter (e.g., DAPI).
-
Test compounds (in DMSO).
-
-
Procedure:
-
In a 96-well plate, add 5 µL of the test compound at various concentrations.
-
Add 50 µL of a solution containing tubulin (2 mg/mL) in buffer with glycerol and GTP.
-
Place the plate in a fluorescence microplate reader pre-warmed to 37 °C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
Plot the fluorescence intensity against time to obtain polymerization curves.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Visualization:
Caption: Mechanism of tubulin polymerization and its inhibition.
IV. Indane-Based HIV-1 Protease Inhibitors
HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. Indinavir, a potent HIV-1 protease inhibitor, features a prominent aminoindanol core, demonstrating the utility of the indane scaffold in antiviral drug design.
Quantitative Data:
Table 4: Inhibitory Potency of Indinavir and its Analogues against HIV-1 Protease [9]
| Compound | Modifications | HIV-1 Protease Ki (nM) |
| Indinavir | (Reference Standard) | 0.52 |
| Analogue 1 | Replacement of pyridine with phenyl | 1.5 |
| Analogue 2 | Replacement of piperidine with morpholine | 3.3 |
| L-735,524 | Precursor to Indinavir | 0.52 |
Experimental Protocols:
Protocol 7: General Solid-Phase Synthesis of Indinavir Analogues [10]
-
Resin Preparation: Start with a suitable solid support, such as a rink amide resin.
-
Coupling of the First Building Block: Couple the first amino acid or building block to the resin using standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA).
-
Iterative Synthesis: Sequentially couple the subsequent building blocks, including the key aminoindanol moiety, using appropriate protecting group strategies.
-
Cleavage from Resin: Once the synthesis is complete, cleave the final compound from the solid support using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final compounds using analytical HPLC and mass spectrometry.
Protocol 8: HIV-1 Protease Inhibition Assay (FRET-based) [11]
-
Reagents:
-
Recombinant HIV-1 protease.
-
A fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher (FRET substrate).
-
Assay buffer (e.g., MES buffer, pH 6.0, containing NaCl, EDTA, and DTT).
-
Test compounds (in DMSO).
-
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the HIV-1 protease solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (at appropriate excitation and emission wavelengths for the FRET pair).
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percentage of inhibition and determine the IC50 or Ki values.
-
Visualization:
Caption: HIV-1 life cycle and the role of protease inhibitors.
Conclusion
The indane scaffold continues to be a valuable starting point for the design and development of novel enzyme inhibitors. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and optimize indane-based compounds for a range of therapeutic targets. The versatility of the indane core, combined with a rational drug design approach, holds significant promise for the discovery of new and effective medicines.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Benzylidine indane-1,3-diones: As novel urease inhibitors; synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid as a Versatile Building Block for Complex Molecules in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of conformationally restricted analogues of neurotransmitters and other complex bioactive molecules. Its rigid bicyclic scaffold provides a robust framework for introducing specific spatial arrangements of functional groups, a key strategy in designing potent and selective ligands for various biological targets. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this versatile molecule for the development of novel therapeutics, with a particular focus on glutamate receptor ligands.
Application: Synthesis of Conformationally Constrained Glutamate Analogues
The primary application of this compound is in the synthesis of conformationally constrained analogues of L-glutamic acid. Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its receptors are implicated in a wide range of neurological disorders. By incorporating the rigid indane scaffold, medicinal chemists can "lock" the pharmacophoric elements (the amino and distal carboxylic acid groups) into specific orientations. This conformational restriction is a powerful strategy to achieve selectivity for different glutamate receptor subtypes, such as NMDA, AMPA, and metabotropic glutamate receptors (mGluRs).[1] Derivatives of this building block have been explored for their potential as anticonvulsants and as tools to probe the pharmacology of glutamate receptors.[1]
Experimental Workflow and Protocols
The general workflow for utilizing this compound as a building block involves a series of synthetic transformations to introduce the necessary pharmacophoric groups, followed by purification and biological evaluation.
Caption: General experimental workflow for the synthesis and evaluation of glutamate analogues.
Protocol 1: Esterification of this compound
This protocol describes a general procedure for the esterification of the carboxylic acid moiety, which is often a necessary first step for subsequent reactions.
Materials:
-
This compound
-
Methanol (or other alcohol)
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL/mmol) and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated sodium bicarbonate solution (2 x 15 mL/mmol) and brine (15 mL/mmol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the methyl ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Conformationally Restricted Glutamate Analogue (Representative)
This protocol outlines a plausible multi-step synthesis of a glutamate analogue from the esterified starting material, employing a Curtius rearrangement for the introduction of the amino group.
Materials:
-
Methyl 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate (from Protocol 1)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Toluene
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Boc-Protection of the Amine (via Curtius Rearrangement)
-
Dissolve methyl 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in a mixture of toluene and tert-butanol (1:1, 15 mL/mmol).
-
Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected amino ester.
Step 2: Hydrolysis of the Ester and Boc-Deprotection
-
Dissolve the Boc-protected amino ester (1.0 eq) in a solution of 6 M hydrochloric acid (10 mL/mmol).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with dichloromethane (2 x 10 mL/mmol) to remove any organic impurities.
-
Concentrate the aqueous layer in vacuo to afford the hydrochloride salt of the final amino acid product.
Quantitative Data: Pharmacological Evaluation
The synthesized glutamate analogues are typically evaluated for their affinity and functional activity at various glutamate receptor subtypes. The following table presents representative pharmacological data for a series of conformationally restricted glutamate analogues, demonstrating how structural modifications can influence receptor selectivity.
| Compound ID | Structure | Receptor Subtype | Ki (μM) | Reference |
| Analogue 1 | Spiro[indan-1,2'-pyrrolidine] dicarboxylate | NMDA | 13 | [2] |
| Analogue 2 | Cyclopentenyl-glutamate | mGlu5 | 18 (EC50) | |
| Analogue 3 | Cyclopentenyl-glutamate | mGlu2 | 45 (EC50) | |
| Analogue 4 | Spiro[indan-1,2'-pyrrolidine] dicarboxylate (isomer) | NMDA | 34 | [2] |
Ki represents the inhibitory constant, indicating the concentration of the ligand that will bind to half of the receptor sites at equilibrium. A lower Ki value indicates a higher binding affinity. EC50 represents the half maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response.
Signaling Pathways
The glutamate analogues synthesized from this compound are designed to modulate glutamatergic signaling. Understanding these pathways is crucial for interpreting the pharmacological data and for rational drug design.
Ionotropic Glutamate Receptor (iGluR) Signaling
iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.
Caption: Simplified diagram of ionotropic glutamate receptor (iGluR) signaling.
Metabotropic Glutamate Receptor (mGluR) Signaling (Group I)
Group I mGluRs (mGlu1 and mGlu5) are G-protein coupled receptors that activate phospholipase C.
Caption: Group I metabotropic glutamate receptor (mGluR) signaling pathway.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Gold-Catalyzed Synthesis of Indene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. Gold catalysis has emerged as a powerful and versatile tool for the synthesis of complex indene derivatives, offering mild reaction conditions, high atom economy, and the ability to construct multiple chemical bonds in a single step.[1] This document provides detailed application notes and protocols for key gold-catalyzed methods for synthesizing indene derivatives, with a focus on their relevance to drug discovery and development.
Application Notes
Indene derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. They have been investigated as:
-
Anticancer Agents: Certain dihydro-1H-indene derivatives act as tubulin polymerization inhibitors, binding to the colchicine site and exhibiting potent anti-angiogenic and antitumor activity.[2]
-
5-HT6 Receptor Ligands: Molecules with an indene core have shown affinity for 5-HT6 receptors, suggesting their potential for the treatment of central nervous system disorders.[3]
-
Anti-inflammatory and Analgesic Agents: Substituted indene derivatives have been designed and synthesized as potential treatments for pain and inflammation.[4]
-
Antimalarial Agents: The flinderole class of antimalarial bisindole alkaloids features a complex molecular scaffold that can be accessed through gold-catalyzed hydroarylation of an allene.[5]
The gold-catalyzed methods described herein provide efficient access to a wide range of substituted indenes, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Key Gold-Catalyzed Methodologies
Several robust gold-catalyzed strategies have been developed for the synthesis of indene derivatives. The following sections detail the protocols for some of the most significant and widely applicable methods.
Enantioselective Cycloisomerization of ortho-(Alkynyl)styrenes
This method provides access to functionalized 1H-indene derivatives with high yields and enantioselectivities through a gold(I)-catalyzed cyclo-isomerization.[6] The reaction proceeds via a 5-endo-dig cyclization, a pathway favored by the use of highly substituted alkene moieties in the starting material.[6][7]
Experimental Workflow:
Caption: General workflow for the enantioselective synthesis of indenes.
Detailed Protocol:
To a solution of the ortho-(alkynyl)styrene (0.1 mmol) in dichloromethane (CH₂Cl₂) (0.4 mL) at room temperature is added the chiral gold(I) catalyst (generated in situ from 5 mol% of [AuCl(L*)] and 5 mol% of AgSbF₆). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the reaction is quenched, and the product is purified by column chromatography to afford the desired enantioenriched indene derivative.
Quantitative Data Summary:
| Entry | Substrate (R¹, R², R³, R⁴, R⁵) | Ligand (L*) | Yield (%)[6] | ee (%)[6] |
| 1 | Ph, Ph, Ph, H, H | (S)-3,5-xylyl-MeOBIPHEP | 88 | 82 |
| 2 | 4-MeC₆H₄, Ph, Ph, H, H | (S)-3,5-xylyl-MeOBIPHEP | 84 | 86 |
| 3 | Ph, Ph, n-Bu, H, H | (S)-3,5-xylyl-MeOBIPHEP | 80 | 20 |
| 4 | Ph, Ph, Ph, OMe, H | (S)-3,5-xylyl-MeOBIPHEP | 93 | 81 |
Intramolecular Hydroalkylation of Ynamides
This strategy offers a straightforward route to polysubstituted indenes from readily available ynamides.[8][9] The reaction is catalyzed by an N-heterocyclic carbene (NHC)-gold complex under mild conditions and proceeds through the formation of an activated keteniminium ion, which triggers a[1][7]-hydride shift followed by cyclization.[8][9]
Proposed Catalytic Cycle:
Caption: Catalytic cycle for indene synthesis from ynamides.
Detailed Protocol:
To a solution of the ynamide (0.1 mmol) in 1,2-dichloroethane (DCE) (1 mL) is added the NHC-gold(I) catalyst IPrAuNTf₂ (5 mol%). The reaction mixture is stirred at room temperature for the specified time. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the polysubstituted indene.
Quantitative Data Summary:
| Entry | Ynamide Substituents (R¹, R², R³) | Yield (%)[9] |
| 1 | H, Me, Ts | 78 |
| 2 | 4-MeO, Me, Ts | 85 |
| 3 | 4-F, Me, Ts | 72 |
| 4 | H, Ph, Ts | 91 |
Cascade Synthesis of Indeno[2,1-b]thiochromenes
This gold(I)-catalyzed cascade reaction provides stereoselective access to sulfur-containing polycyclic indene derivatives from o-(alkynyl)styrenes bearing a thioaryl group at the alkyne terminus.[10][11] The reaction involves a double cyclization process that proceeds through a proposed gold-cyclopropyl carbene intermediate.[10][11] An enantioselective variant has also been developed using chiral ligands.[10]
Reaction Mechanism Overview:
Caption: Mechanism of indeno[2,1-b]thiochromene synthesis.
Detailed Protocol:
A mixture of the o-(alkynyl)styrene-thioether (0.1 mmol) and the gold(I) catalyst (e.g., IPrAuNTf₂, 2.5 mol%) in dichloromethane (DCM) (0.4 mL) is stirred at room temperature for 30 minutes. The solvent is then evaporated, and the crude product is purified by column chromatography to give the desired indeno[2,1-b]thiochromene. For the enantioselective version, a chiral gold(I) complex such as (S)-DM-SEGPHOS(AuCl)₂ with AgOTs is used at -10 °C in DCE.[10]
Quantitative Data Summary (Enantioselective):
| Entry | Substrate Substituents | Yield (%)[10] | ee (%)[10] |
| 1 | R = H | 95 | 88 |
| 2 | R = 4-Me | 96 | 90 |
| 3 | R = 4-Cl | 93 | 85 |
| 4 | R = 2-Me | 94 | 92 |
Conclusion
Gold-catalyzed reactions represent a highly efficient and versatile platform for the synthesis of a diverse array of indene derivatives. The mild reaction conditions, broad substrate scope, and potential for enantiocontrol make these methods particularly attractive for applications in drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the chemical space of indene-based compounds for the identification of new therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8217041B2 - Indene derivatives, their preparation and use as medicaments - Google Patents [patents.google.com]
- 4. CN112533905A - Indene derivatives useful for treating pain and inflammation - Google Patents [patents.google.com]
- 5. Synthesis of flinderoles B and C by a gold-catalyzed allene hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclization Conditions for 1-Indanone Synthesis
Welcome to the technical support center for optimizing the synthesis of 1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine experimental conditions for the intramolecular Friedel-Crafts acylation, a cornerstone method for constructing the 1-indanone core.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially favored method for synthesizing 1-indanones?
A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding, more reactive acyl chlorides.[1][2][3][4] This approach is favored due to its efficiency and the ready availability of starting materials.[2]
Q2: What are the primary catalysts used for the cyclization, and how do I choose the right one?
A2: The choice of catalyst is critical and depends on the substrate.[4]
-
Lewis Acids: Aluminum chloride (AlCl₃) is a common and effective choice when starting from the acyl chloride.[5] It is crucial to use AlCl₃ in stoichiometric amounts (typically 1.1 to 1.5 equivalents) because it forms a stable complex with the resulting ketone product.[5]
-
Brønsted/Protic Acids: For the direct cyclization of 3-arylpropionic acids, strong acids like polyphosphoric acid (PPA), triflic acid (TfOH), or a mixture of methanesulfonic acid (MSA) and P₂O₅ are often required.[3][5] Eaton's reagent (P₂O₅ in MSA) is a powerful alternative.[6]
-
Modern Catalysts: Other effective catalysts include niobium pentachloride (NbCl₅), which can generate the acyl chloride in situ, and various metal triflates like scandium triflate (Sc(OTf)₃) and terbium triflate (Tb(OTf)₃).[5][7]
Q3: My reaction is not proceeding, or the yield is very low. What are the common causes?
A3: Low or no conversion is a frequent issue and can stem from several factors:
-
Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture.[2][4] Ensure you are using a fresh, anhydrous catalyst and handling it under an inert atmosphere.[2][6]
-
Insufficient Acid Strength: For Brønsted acids like PPA, the concentration, particularly the P₂O₅ content, is crucial for reactivity.[2][6]
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is hindered by electron-withdrawing groups on the aromatic ring.[5] More forcing conditions, such as higher temperatures or stronger catalysts, may be needed, though success might be limited.[5]
-
Suboptimal Temperature: The reaction may lack the necessary energy to overcome the activation barrier.[5] The optimal temperature is substrate and catalyst dependent.[5]
Q4: I am observing the formation of multiple products and impurities. How can I improve selectivity?
A4: The formation of byproducts can significantly complicate purification and reduce the yield of the desired 1-indanone.[5]
-
Intermolecular Acylation: At high concentrations, the reactive acylium ion can react with another molecule of the starting material.[5] Employing high dilution conditions or adding the substrate/catalyst slowly can favor the desired intramolecular pathway.[2][5]
-
Formation of Regioisomers: Substituents on the aromatic ring can direct the cyclization to different positions.[2] The choice of solvent can influence this; for instance, nitromethane has been shown to improve selectivity in some cases.[2][8]
-
Polymerization: Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.[2] It is important to carefully control the reaction temperature and time.[2]
-
Indene Derivatives: High temperatures can promote elimination reactions, leading to the formation of indene byproducts.[2] Strict temperature control and milder work-up procedures can mitigate this.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Degraded Catalyst | Use a fresh, anhydrous Lewis acid (e.g., AlCl₃) and handle under an inert atmosphere (N₂ or Ar).[2][6] For Brønsted acids like PPA, ensure high P₂O₅ content.[2][6] |
| Insufficient Catalyst Amount | For many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts (1.1-1.5 eq for AlCl₃) as it complexes with the product.[5] |
| Deactivated Aromatic Ring | If the aromatic precursor has electron-withdrawing groups, consider using a stronger catalyst (e.g., triflic acid) or higher temperatures.[1][5] Success may still be limited.[5] |
| Suboptimal Reaction Temperature | The optimal temperature depends on the substrate and catalyst. For AlCl₃-catalyzed reactions, a common approach is to start at 0°C and then warm to room temperature.[5] Monitor the reaction by TLC or GC-MS to find the ideal temperature.[5] |
| Impure Starting Materials | Impurities in the 3-arylpropanoic acid or its acyl chloride can interfere with the reaction.[2][4] Verify the purity of starting materials and purify if necessary.[2] |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution |
| Intermolecular Acylation | Perform the reaction under high-dilution conditions.[2] Add the substrate or catalyst slowly to maintain a low concentration of reactive intermediates.[2][5] |
| Formation of Regioisomers | The position of substituents on the aromatic ring dictates the cyclization site.[2] Carefully control reaction conditions, and consider using solvents like nitromethane to improve selectivity.[2][8] |
| Polymerization | Carefully control the reaction temperature and duration.[2] Avoid using excessively strong acids or prolonged reaction times.[2] |
| Formation of Indene Derivatives | Maintain strict temperature control.[2] Consider using a milder work-up procedure.[2] |
Experimental Protocols
Protocol 1: Cyclization of 3-Phenylpropionyl Chloride using AlCl₃
This protocol describes a general method for the intramolecular cyclization of 3-phenylpropionyl chloride.[5]
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Reagents: Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition: Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes, maintaining the temperature at 0°C.[1][5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring progress by TLC or GC-MS.[1][5]
-
Work-up: Carefully pour the reaction mixture onto crushed ice and add dilute HCl.[1] Separate the organic layer, and extract the aqueous layer with DCM.[1]
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Direct Cyclization of 3-Phenylpropanoic Acid using Triflic Acid
This protocol outlines the direct cyclization of the carboxylic acid.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.[5]
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing ice and a saturated NaHCO₃ solution.[1]
-
Extraction and Purification: Extract the aqueous layer with dichloromethane.[1] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Visualizations
Caption: General experimental workflow for 1-indanone synthesis.
Caption: Troubleshooting logic for low yield in 1-indanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Hydroxy-1-indanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-hydroxy-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-hydroxy-1-indanone?
A1: The most prevalent methods for synthesizing 4-hydroxy-1-indanone include:
-
From Dihydrocoumarin: This is a widely used industrial method that involves a two-step process. First, dihydrocoumarin undergoes acid-catalyzed hydrolysis to form 3-(3-hydroxyphenyl)propanoic acid. This intermediate is then cyclized, typically using a strong acid catalyst, to yield 4-hydroxy-1-indanone.[1]
-
Intramolecular Friedel-Crafts Acylation of 3-(3-hydroxyphenyl)propanoic acid: This is the key cyclization step in the dihydrocoumarin route but can also be performed starting from the commercially available 3-(3-hydroxyphenyl)propanoic acid. The reaction is typically catalyzed by a Lewis acid or a strong protic acid.
-
Rearrangement of Dihydrocoumarin: An older method involves the direct rearrangement of dihydrocoumarin to 4-hydroxy-1-indanone at high temperatures (180-220 °C) in the presence of aluminum trichloride and sodium chloride. However, this method generally results in lower yields and harsher reaction conditions compared to the two-step process.[1]
Q2: What is the expected yield for the synthesis of 4-hydroxy-1-indanone?
A2: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. The industrial method starting from dihydrocoumarin reports yields of up to 95% for the initial hydrolysis step and around 85% for the subsequent cyclization, leading to a high overall yield.[1] The direct rearrangement method, on the other hand, typically provides lower yields, in the range of 70-85%.[1]
Q3: How can I confirm the identity and purity of the synthesized 4-hydroxy-1-indanone?
A3: Standard analytical techniques can be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The presence of a hydroxyl (-OH) and a ketone (C=O) functional group can be identified by their characteristic absorption bands.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
-
Melting Point: The melting point of pure 4-hydroxy-1-indanone is in the range of 242-244 °C. A lower or broader melting point range may indicate the presence of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-hydroxy-1-indanone, particularly focusing on the popular route from dihydrocoumarin.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Hydrolysis Step | Incomplete reaction. | - Ensure the use of a sufficient excess of the acid catalyst (e.g., 6M HCl).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.- Maintain the recommended reaction temperature (e.g., 100 °C) for the specified duration (e.g., 3-5 hours).[1] |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete conversion. | |
| Low Yield in Cyclization Step | Inefficient cyclization catalyst. | - Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this intramolecular Friedel-Crafts acylation.[1]- Ensure the PPA is of good quality and not hydrated. |
| Side reactions. | - The hydroxyl group on the aromatic ring can be acylated by the carboxylic acid, leading to the formation of a lactone byproduct. Using a dehydrating agent like PPA helps to drive the reaction towards the desired indanone.- Polymerization of the starting material or product can occur under harsh acidic conditions. Control the reaction temperature and time carefully. | |
| Difficult stirring and charring. | - The reaction mixture can become very viscous, especially at the start of the cyclization. Ensure efficient mechanical stirring.- A co-solvent like toluene can be used to improve stirrability, though it may require higher temperatures.[1]- High temperatures (e.g., 200 °C) in the presence of AlCl3 can lead to charring and decomposition. The two-step method with PPA generally uses milder conditions.[1] | |
| Product Contamination | Incomplete removal of starting materials or intermediate. | - Monitor the reaction completion by TLC.- Purify the intermediate, 3-(3-hydroxyphenyl)propanoic acid, before proceeding to the cyclization step. |
| Formation of regioisomers. | - In intramolecular Friedel-Crafts reactions, the formation of other isomers is generally less of a concern. However, ensure that the starting material is the correct isomer (meta-substituted) to obtain the 4-hydroxy-1-indanone. | |
| Discolored product (pink or brown). | - The crude product may be colored. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be used for purification and decolorization.- Treatment with activated carbon during the workup can also help to remove colored impurities.[1] |
Data Presentation
Table 1: Comparison of Synthetic Routes for 4-Hydroxy-1-indanone and a Related Compound
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Dihydrocoumarin | 1. 6M HCl, 100 °C, 3-5h2. Polyphosphoric acid, strong acid resin | 4-Hydroxy-1-indanone | ~80-90% (overall) | [1] |
| Dihydrocoumarin | AlCl3, NaCl, 180-220 °C | 4-Hydroxy-1-indanone | 70-85% | [1] |
| 6-Methylcoumarin | 1. H2, Pd-C2. AlCl3, 180-210 °C | 4-Hydroxy-7-methyl-1-indanone | High | [2] |
| 6-Methylcoumarin | 1. Methylative lactone ring opening2. H2, Pd-C3. PPA cyclization4. Demethylation | 4-Hydroxy-7-methyl-1-indanone | Excellent | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-1-indanone from Dihydrocoumarin (Two-Step Method)[1]
Step 1: Hydrolysis of Dihydrocoumarin to 3-(3-hydroxyphenyl)propanoic acid
-
To a 1 L reactor, add 148 g (1.0 mol) of dihydrocoumarin.
-
Add 840 mL of 6M hydrochloric acid.
-
Heat the reaction mixture to 100 °C and maintain for 3-5 hours, monitoring the reaction by TLC until the dihydrocoumarin is consumed.
-
Cool the reaction mixture to 25 °C.
-
Filter the precipitate and wash the filter cake with water.
-
Dry the solid to obtain 3-(3-hydroxyphenyl)propanoic acid as a pinkish solid (yield: ~95%).
Step 2: Cyclization of 3-(3-hydroxyphenyl)propanoic acid to 4-Hydroxy-1-indanone
-
In a suitable reactor, place the dried 3-(3-hydroxyphenyl)propanoic acid.
-
Add polyphosphoric acid (PPA) and a catalytic amount of strong acid resin.
-
Heat the mixture with stirring. The exact temperature and time will depend on the scale and specific setup, but should be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and quench by carefully pouring it into ice water.
-
The crude 4-hydroxy-1-indanone will precipitate. Filter the solid, wash with water, and dry.
-
For further purification, the crude product can be recrystallized from a suitable solvent like aqueous ethanol.
Mandatory Visualization
Caption: Synthetic pathway from dihydrocoumarin to 4-hydroxy-1-indanone.
Caption: Troubleshooting workflow for low yield in 4-hydroxy-1-indanone synthesis.
References
Technical Support Center: Overcoming Low Yield in Friedel-Crafts Cyclization of Arylpropionic Acids
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the Friedel-Crafts cyclization of arylpropionic acids. This intramolecular acylation is a critical step in the synthesis of valuable indanone and tetralone scaffolds, which are prevalent in many pharmaceutical agents. This guide provides troubleshooting advice, comparative data on catalytic systems, detailed experimental protocols, and visual workflows to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield or no product at all in my Friedel-Crafts cyclization of an arylpropionic acid. What are the most common causes?
Low yields in this reaction can often be attributed to several key factors:
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If the aromatic ring of your arylpropionic acid contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -SO₃H), the ring will be deactivated and less susceptible to electrophilic attack by the acylium ion intermediate.
-
Catalyst Inactivity: Many catalysts used for this reaction, particularly Lewis acids like AlCl₃ and Brønsted acids like polyphosphoric acid (PPA), are highly sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: In many cases, a stoichiometric amount of the catalyst is required, especially with traditional Lewis acids. This is because the ketone product can form a stable complex with the catalyst, effectively taking it out of the catalytic cycle.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some cyclizations proceed at room temperature, others require significant heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting material or product.
-
Poor Quality Reagents: The purity of your arylpropionic acid, solvent, and catalyst is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: My starting material is consumed, but I am seeing multiple products. What could be the cause?
The formation of multiple products can arise from several issues:
-
Regioisomer Formation: If the aromatic ring has multiple possible sites for cyclization, a mixture of regioisomers can be formed. The position of substitution is governed by the electronic and steric effects of the substituents on the ring.
-
Side Reactions: Depending on the catalyst and reaction conditions, side reactions can occur. For instance, using sulfuric acid-based reagents can sometimes lead to sulfonation of the aromatic ring. At high temperatures, decarboxylation of the starting material can also be a competing reaction.
-
Intermolecular Reactions: If the reaction concentration is too high, intermolecular acylation between two molecules of the arylpropionic acid can compete with the desired intramolecular cyclization, leading to polymeric byproducts.
Q3: I am using polyphosphoric acid (PPA) and the reaction is difficult to stir and work up, resulting in product loss. Are there better alternatives?
Yes, several modern reagents are known to be more effective and easier to handle than the highly viscous polyphosphoric acid. These alternatives often lead to higher yields and cleaner reactions.
-
Methanesulfonic acid (MSA): A strong Brønsted acid that is a liquid at room temperature and much less viscous than PPA, making it easier to handle. It is an effective catalyst for the cyclization of both arylpropionic and arylbutanoic acids.
-
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (typically 7.5-10 wt%). This reagent is a powerful dehydrating agent and a strong acid, often giving excellent yields at lower temperatures than PPA. Its lower viscosity is also a significant advantage.
-
Triflic Acid (TfOH): A superacid that can catalyze the cyclization under mild conditions, often in smaller quantities than other acids. Metal triflates, such as terbium(III) triflate (Tb(OTf)₃), have also been shown to be effective catalysts, particularly for deactivated systems, although they may require higher temperatures.
Q4: How can I minimize side reactions like sulfonation?
Sulfonation can be a problematic side reaction when using sulfur-containing acids like concentrated sulfuric acid or even methanesulfonic acid under harsh conditions. To minimize this:
-
Use a Non-Sulfur Containing Catalyst: If sulfonation is a persistent issue, consider switching to a catalyst system that does not contain sulfur, such as Eaton's reagent (where the active species are less prone to sulfonation) or triflic acid.
-
Optimize Reaction Temperature and Time: Sulfonation often becomes more prevalent at higher temperatures and longer reaction times. By carefully monitoring your reaction and stopping it as soon as the starting material is consumed, you can often limit the formation of sulfonated byproducts.
Data Presentation: Catalyst Performance in Friedel-Crafts Cyclization
The choice of catalyst can have a dramatic impact on the yield of the desired indanone or tetralone. The tables below summarize quantitative data for the cyclization of representative arylpropionic and arylbutyric acids with different catalytic systems.
Table 1: Cyclization of 3-Arylpropionic Acids to 1-Indanones
| Arylpropionic Acid | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropionic acid | PPA | 100 | 1 | ~70 | General Knowledge |
| 3-(4-Methoxyphenyl)propionic acid | TfOH | Room Temp. | 0.5 | 95 | [1] |
| 3-(4-Chlorophenyl)propionic acid | ZnCl₂ | -10 to 80 | - | - | [2] |
| 3-(4-Chlorophenyl)propionic acid | AlCl₃/NaCl/KCl | 50 | 2 | High | [3] |
| 5,7-Dimethoxy-3-phenylpropionic acid | MSA | 100 | 2 | 95 | [4] |
Table 2: Cyclization of 4-Arylbutyric Acids to 1-Tetralones
| Arylbutyric Acid | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Phenylbutyric acid | PPA | 90 | 3 min | 75-86 | [5] |
| 4-Phenylbutyric acid | Eaton's Reagent | 80 | 1 h | 95 | [6] |
| 4-Phenylbutyric acid | MSA | 110 | 1.5 h | 92 | General Knowledge |
| 4-(4-Methoxyphenyl)butyric acid | Eaton's Reagent | 60 | 1 h | 98 | [6] |
Experimental Protocols
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Cyclization of 4-Phenylbutyric Acid to α-Tetralone using Polyphosphoric Acid (PPA)
-
Materials:
-
4-Phenylbutyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Ether
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a beaker, warm 80 g of polyphosphoric acid on a steam bath to 90°C.
-
Add 22.0 g (0.134 mol) of molten 4-phenylbutyric acid (pre-warmed to 65-70°C) in one portion with manual stirring.
-
Remove the mixture from the steam bath and continue to stir for 3 minutes. The reaction is exothermic and should maintain a temperature of 90°C or slightly higher.
-
Add an additional 70 g of PPA and warm the mixture on a steam bath for 4 minutes with vigorous stirring.
-
Allow the solution to cool to 60°C and then hydrolyze by pouring it onto 200 g of ice and water.
-
Once the hydrolysis is complete (indicated by the disappearance of viscous material and the appearance of a yellow oil), transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with two portions of ether (200 mL and 100 mL).
-
Combine the ether extracts and wash successively with water, 5% NaOH solution, and then water again until neutral.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the ether by rotary evaporation.
-
Distill the residual oil under reduced pressure to obtain α-tetralone (b.p. 90-91°C at 0.5-0.7 mm Hg). The expected yield is 75-86%.[5]
-
Protocol 2: Cyclization of 2-(4-Chlorophenyl)-N-methylacetamide to 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one using Eaton's Reagent
Note: This protocol illustrates the use of Eaton's reagent in a related intramolecular cyclization, demonstrating its ease of use.
-
Materials:
-
2-(4-Chlorophenyl)-N-methylacetamide
-
Eaton's Reagent (7.5 wt% P₂O₅ in methanesulfonic acid)
-
Isopropyl acetate (IPAc)
-
5 M Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
Flush a three-necked round-bottomed flask with nitrogen.
-
Charge the flask with 50 mL of Eaton's reagent.
-
Add 10.0 g (54.5 mmol) of 2-(4-chlorophenyl)-N-methylacetamide in portions. An exotherm from 23°C to 29°C is expected.
-
Heat the resulting solution to 80-85°C and stir for 2-3 hours, monitoring the reaction by HPLC or TLC.
-
After completion, cool the reaction mixture to 20-25°C and quench by slowly adding it to 100 mL of water while maintaining the temperature below 40°C.
-
Add 100 mL of isopropyl acetate (IPAc) to the quenched mixture.
-
Adjust the pH to 8.0-8.5 with 5 M NaOH solution.
-
Separate the organic phase and wash it with 50 mL of water and then 50 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography if necessary.[6]
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts cyclization.
Catalyst Selection Logic for Arylpropionic Acid Cyclization
Caption: Comparison of traditional vs. modern catalysts for arylpropionic acid cyclization.
References
- 1. mdpi.com [mdpi.com]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Regioselectivity in Indene Functionalization
Welcome to the Technical Support Center for the functionalization of indene. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in their reactions. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges and streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: I am observing poor regioselectivity in the Heck arylation of indene, obtaining a mixture of α- and β-isomers. How can I favor the formation of one regioisomer over the other?
A1: Poor regioselectivity in the Heck arylation of indene is a common issue. The outcome is highly dependent on the reaction conditions, particularly the choice of ligand and additives. For instance, in palladium-catalyzed Heck reactions using the bulky dialkylphosphine ligand XPhos, the addition of potassium phenoxide (KOPh) can completely switch the regioselectivity from the β-arylated product to the α-arylated product.[1][2] Without KOPh, the reaction typically favors the β-isomer. The phenoxide ligand is believed to form a trans-complex with the palladium catalyst, which, stabilized by weak π-π interactions, promotes the selective α-arylation.[1][2]
Q2: My FeCl₃-catalyzed reaction of an N-benzylic sulfonamide with an internal alkyne is not proceeding with the expected high regioselectivity. What factors might be at play?
A2: While FeCl₃-catalyzed reactions of N-benzylic sulfonamides with internal alkynes are known to exhibit high regioselectivity, this can be influenced by the steric and electronic properties of the alkyne substituents.[3][4] The reaction proceeds through a benzyl cation intermediate, and the regioselectivity of the subsequent alkyne insertion is sensitive to the substitution pattern of the alkyne. It is advisable to scrutinize the purity of the starting materials and the anhydrous nature of the reaction conditions, as trace impurities can affect the catalytic activity and selectivity.
Q3: I am struggling to reproduce a literature procedure for a regioselective indene synthesis. What are some general troubleshooting steps I can take?
A3: Reproducibility issues can arise from several subtle but critical factors. Firstly, ensure all reagents and solvents are of high purity and strictly anhydrous, as many catalytic systems are sensitive to moisture. Secondly, reaction temperature can be a crucial parameter; ensure precise and consistent temperature control. Inconsistent heating can lead to the formation of undesired side products. Thirdly, the source and quality of the catalyst can vary. If possible, use a catalyst from the same supplier as in the literature procedure or verify its activity. Finally, closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
Q4: Can the choice of solvent influence the regioselectivity of my indene functionalization reaction?
A4: Yes, the solvent can play a significant role in determining the regioselectivity of a reaction. Solvent polarity can influence the stability of intermediates and transition states in the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, a change in solvent can sometimes even reverse the regioselectivity. It is often beneficial to perform a solvent screen with a range of polar aprotic (e.g., THF, dioxane, DMF), polar protic (e.g., alcohols), and nonpolar (e.g., toluene, hexane) solvents to identify the optimal medium for the desired regiochemical outcome.
Data Presentation
Table 1: Ligand and Additive Effects on the Regioselectivity of the Heck Arylation of Indene
| Catalyst/Ligand | Additive | Solvent | Temp (°C) | α:β Ratio | Reference |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 120 | >1:20 | [1][2] |
| Pd(OAc)₂ / XPhos | KOPh | Dioxane | 120 | >20:1 | [1][2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed α-Arylation of Indene
This protocol is adapted from a literature procedure for the selective α-arylation of indene.[1][2]
Materials:
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Aryl halide (1.0 equiv)
-
Indene (1.5 equiv)
-
KOPh (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂, XPhos, the aryl halide, and KOPh.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous dioxane via syringe, followed by the addition of indene.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: FeCl₃-Catalyzed Regioselective Synthesis of Indene Derivatives
This protocol is based on the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with disubstituted alkynes.[3][4]
Materials:
-
FeCl₃ (10 mol%)
-
N-benzylic sulfonamide (1.0 equiv)
-
Disubstituted alkyne (1.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the N-benzylic sulfonamide and anhydrous DCE.
-
Add the disubstituted alkyne to the solution.
-
Finally, add FeCl₃ to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for poor regioselectivity in indene functionalization.
References
Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scaled-up synthesis of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful synthesis.
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process. The following diagram outlines the key stages, from the synthesis of the precursor 4-hydroxy-1-indanone to the final product.
Experimental Protocols
Protocol 1: Industrial Production of 4-Hydroxy-1-indanone (Precursor)
This protocol is adapted from patent CN113248356A and is suitable for large-scale production.[1]
Part A: Preparation of Intermediate 1 (3-(2-hydroxyphenyl)propanoic acid)
-
Reaction Setup: In a 100L reaction kettle, add 84L of 6M hydrochloric acid and 14.8 kg (100 mol) of dihydrocoumarin.
-
Reaction: Heat the mixture to 100°C and maintain for 5 hours.
-
Workup: Cool the reaction mixture to 25°C.
-
Isolation: Filter the resulting precipitate, wash the filter cake with water, and dry to obtain the intermediate product.
Part B: Cyclization to 4-Hydroxy-1-indanone
-
Reaction Setup: In a 1L reaction vessel, combine 600 mL of toluene, 133 g (0.9 mol) of the intermediate from Part A, and 2.6 g of a strongly acidic resin.
-
Reagent Addition: With stirring, add 399 g of polyphosphoric acid in portions.
-
Reaction: Heat the mixture to 115°C and maintain for 4 hours.
-
Quenching and Workup: Cool the reaction, add ice water, and stir.
-
Purification: Perform suction filtration, separate the layers, and wash the organic layer with water. Decolorize with activated carbon, filter, cool, concentrate, and crystallize to obtain 4-hydroxy-1-indanone.
Protocol 2: Synthesis of this compound
This is a representative two-step protocol based on the Reformatsky reaction followed by hydrolysis. Optimization may be required.
Part A: Reformatsky Reaction to form Ethyl 4-hydroxy-1-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
-
Zinc Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add zinc dust (5.0 eq) and a crystal of iodine to a suitable solvent like toluene (50 mL for a 5.61 mmol scale reaction). Reflux the suspension for 5 minutes, then cool to room temperature.
-
Reagent Addition: To the activated zinc suspension, add ethyl bromoacetate (2.0 eq). Subsequently, add a solution of 4-hydroxy-1-indanone (1.0 eq) in the same solvent.
-
Reaction: Stir the resulting mixture at an elevated temperature (e.g., 90°C) for approximately 30 minutes. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to 0°C and quench with water. Filter the suspension.
-
Extraction: Extract the filtrate with a suitable organic solvent such as MTBE. Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield the desired β-hydroxy ester.
Part B: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ester from Part A (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add an excess of a base, such as potassium hydroxide (5.0 eq).
-
Reaction: Stir the mixture at room temperature for 1 hour, or until TLC indicates complete consumption of the starting material. For sterically hindered esters, a non-aqueous system of NaOH in a methanol/dichloromethane mixture may be more effective.[2][3]
-
Workup: Partition the reaction mixture between water and a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Isolation: Acidify the aqueous phase with a strong acid (e.g., hydrochloric acid) to a pH of 1.
-
Extraction and Purification: Extract the acidified aqueous phase with an organic solvent like dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent in vacuo to yield the final product. Further purification can be achieved by recrystallization.
Quantitative Data
The following tables summarize typical reaction parameters. Note that specific values for the target synthesis are not widely published and these represent typical ranges for similar reactions.
Table 1: Reformatsky Reaction Parameters
| Parameter | Value | Reference |
| Zinc | 5.0 eq | [4] |
| Ethyl Bromoacetate | 2.0 eq | [4] |
| 4-Hydroxy-1-indanone | 1.0 eq | [4] |
| Temperature | 90°C | [4] |
| Reaction Time | 30 min | [4] |
| Typical Yield | 80-90% | [4] |
Table 2: Ester Hydrolysis Parameters
| Parameter | Value | Reference |
| Base (KOH) | 5.0 eq | [5] |
| Solvent | Ethanol/Water | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 1 hour | [5] |
| Typical Yield | >90% | [5] |
Troubleshooting and FAQs
Synthesis of 4-Hydroxy-1-indanone (Precursor)
Q1: The reaction mixture becomes too thick to stir during the cyclization step at a large scale. What can be done?
A1: This is a common issue when scaling up this reaction. Ensure vigorous and efficient mechanical stirring from the beginning. A gradual, portion-wise addition of polyphosphoric acid can also help manage the viscosity. If the problem persists, consider increasing the solvent volume, though this may impact reaction time and require re-optimization.
Q2: The yield of 4-hydroxy-1-indanone is low, and there is significant charring.
A2: Charring indicates localized overheating. This can be caused by poor stirring or too rapid heating. Ensure uniform heating of the reaction vessel. On a larger scale, the exothermicity of the reaction needs to be carefully managed. A slower addition of reagents and controlled heating and cooling systems are crucial.
Reformatsky Reaction
Q3: The Reformatsky reaction is not starting or is very slow.
A3: The most common cause is inactive zinc metal. The surface of zinc dust can oxidize, preventing the reaction. It is crucial to activate the zinc immediately before use.[6] Methods for activation include:
-
Stirring with a catalytic amount of iodine.
-
Washing with dilute acid followed by rinsing with anhydrous solvent.
-
Using a zinc-copper couple.
Q4: The yield of the β-hydroxy ester is low, and I observe the formation of byproducts.
A4: There are two primary reasons for this:
-
Presence of moisture: The organozinc reagent is sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.[7]
-
Side reaction with the phenolic hydroxyl group: The acidic proton of the 4-hydroxy group can react with the Reformatsky reagent. To prevent this, consider protecting the hydroxyl group before the Reformatsky reaction. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[8] These can be removed during or after the hydrolysis step.
Q5: The reaction is highly exothermic and difficult to control on a larger scale.
A5: The formation of the organozinc reagent can be exothermic. For scale-up, consider a semi-batch process where the ethyl bromoacetate is added slowly to the suspension of zinc and the 4-hydroxy-1-indanone. This allows for better temperature control. Ensure the reactor has adequate cooling capacity.[9]
Hydrolysis and Purification
Q6: The hydrolysis of the ester is incomplete.
A6: The ester intermediate may be sterically hindered. If standard hydrolysis conditions (e.g., NaOH in aqueous ethanol) are not effective, consider more forcing conditions or alternative methods:
-
Increase the reaction temperature and time.
-
Use a stronger base like potassium tert-butoxide in an anhydrous solvent like DMSO.[10]
-
Employ a non-aqueous hydrolysis system, such as NaOH in a methanol/dichloromethane mixture, which has been shown to be effective for hindered esters.[2][3]
Q7: How can I effectively purify the final carboxylic acid product?
A7: The product is a polar carboxylic acid. Standard purification involves:
-
Acid-base extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving neutral impurities in the organic layer. Re-acidify the aqueous layer and extract the purified carboxylic acid back into an organic solvent.[11][12]
-
Recrystallization: Find a suitable solvent or solvent system for recrystallization.
-
Chromatography: If the product is still impure, reversed-phase flash chromatography (C18 silica) can be an effective method for purifying polar compounds like carboxylic acids.[13]
References
- 1. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. fauske.com [fauske.com]
- 10. scite.ai [scite.ai]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. teledyneisco.com [teledyneisco.com]
Technical Support Center: Prevention of Oxidation in Hydroxylated Indane Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of hydroxylated indane compounds. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are hydroxylated indane compounds, and why is their oxidation a concern?
A1: Hydroxylated indane compounds are derivatives of indane that possess one or more hydroxyl (-OH) groups attached to the aromatic or aliphatic ring. This structural feature is common in various pharmacologically active molecules. The hydroxyl groups, particularly when attached to the aromatic ring (phenolic hydroxyls), are susceptible to oxidation. This oxidation can lead to the degradation of the compound, resulting in a loss of therapeutic efficacy, the formation of potentially toxic byproducts, and a shortened shelf-life of the drug substance or product.
Q2: What are the primary factors that accelerate the oxidation of hydroxylated indane compounds?
A2: Several factors can accelerate the oxidation of these sensitive compounds:
-
Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.
-
Light: Exposure to light, especially UV light, can provide the energy to initiate oxidative reactions.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.
-
pH: The pH of the solution can significantly influence the rate of oxidation. For phenolic compounds, oxidation is often faster at higher (alkaline) pH.
-
Metal Ions: Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can act as catalysts for oxidative degradation.
-
Peroxides: The presence of peroxides in excipients or solvents can initiate oxidation.
Q3: What are the common degradation pathways for hydroxylated indane compounds?
A3: While specific pathways can vary depending on the exact structure and conditions, a common degradation route for hydroxylated indanes, particularly those with a catechol-like moiety (e.g., 5,6-dihydroxyindane), involves one-electron oxidation to form a semiquinone radical. This radical can then undergo further reactions, such as disproportionation or reaction with other molecules, leading to the formation of quinones and other degradation products. For instance, the one-electron oxidation of 5,6-dihydroxy-2,3-dihydroindole, a related compound, yields a benzosemiquinone radical which can then form a more stable dopachrome-like product.[1] Nitric oxide has also been shown to induce the oxidation of 5,6-dihydroxyindole under aerobic conditions.[2]
Troubleshooting Guide
Issue 1: I am observing a rapid discoloration (e.g., turning pink or brown) of my hydroxylated indane solution.
-
Possible Cause: This is a common sign of oxidation, leading to the formation of colored quinone-type structures.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure:
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents for your solutions. To degas, you can sparge the solvent with an inert gas, sonicate it under vacuum, or use a freeze-pump-thaw technique.
-
-
Protect from Light:
-
Conduct experiments in amber-colored glassware or wrap your glassware in aluminum foil.
-
Store solutions and solid compounds in the dark.
-
-
Control Temperature:
-
Store solutions at reduced temperatures (e.g., 2-8 °C or frozen) if the compound's solubility allows. Avoid repeated freeze-thaw cycles.
-
-
Use Chelating Agents:
-
If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer or formulation to sequester metal ions.
-
-
Add an Antioxidant:
-
Incorporate a suitable antioxidant into your solution. Common choices for phenolic compounds include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite. The choice of antioxidant will depend on the solvent system and the specific hydroxylated indane.
-
-
Issue 2: My analytical results (e.g., HPLC) show a decrease in the peak area of my hydroxylated indane compound over a short period, even with precautions.
-
Possible Cause: The compound may be highly susceptible to oxidation, or there might be an overlooked source of oxidative stress.
-
Troubleshooting Steps:
-
Re-evaluate Solvent and Excipient Purity:
-
Ensure that all solvents and excipients are of high purity and are tested for the presence of peroxides, which can initiate oxidation. Ethers, for example, are known to form peroxides upon storage.
-
-
Optimize Antioxidant Concentration:
-
The concentration of the antioxidant may be insufficient. Perform a dose-response study to determine the optimal concentration of the antioxidant for your specific compound and conditions.
-
-
Consider a Combination of Antioxidants:
-
In some cases, a combination of antioxidants with different mechanisms of action (e.g., a free radical scavenger and a chelating agent) may be more effective.
-
-
pH Adjustment:
-
Determine the pH of maximum stability for your compound. Buffering the solution at this pH can significantly slow down degradation. Phenolic compounds are generally more stable in acidic conditions.
-
-
Forced Degradation Study:
-
Conduct a forced degradation study to systematically identify the conditions under which your compound is most labile. This will help in pinpointing the primary cause of degradation and developing a more effective stabilization strategy.
-
-
Data Presentation
Due to the proprietary nature of many drug development projects, publicly available quantitative stability data for a wide range of specific hydroxylated indane compounds with various antioxidants is limited. However, the principles of stabilizing phenolic compounds are well-established. The following tables provide illustrative data for related phenolic compounds to guide your experimental design.
Table 1: Illustrative Stability of Phenolic Compounds under Different Storage Conditions
| Phenolic Compound/Extract | Storage Condition | Duration | TPC* Retention (%) | Reference |
| Fruit & Yogurt Puree (FYB) | 23 °C | 365 days | ~59% | [3] |
| Fruit & Yogurt Puree (FYB) | 40 °C | 56 days | ~73% | [3] |
| Mango-Carrot-Sea Buckthorn Puree | 23 °C | 365 days | ~73% | [3] |
| Mango-Carrot-Sea Buckthorn Puree | 40 °C | 56 days | No significant change | [3] |
| Ascorbic Acid in Guava Juice | 25 °C (dark) | 7 days | ~76.6% | [4] |
| Ascorbic Acid in Guava Juice | 35 °C (dark) | 7 days | ~43.6% | [4] |
* TPC: Total Phenolic Content
Table 2: Example of Antioxidant Efficacy on the Stability of a Pharmaceutical Compound (Rasagiline Mesylate - an Indane Derivative)
| Stress Condition | % Degradation of Rasagiline Mesylate | Reference |
| Acid Hydrolysis (2N HCl, 60°C, 30 min) | Not specified, significant degradation | [5][6] |
| Base Hydrolysis (2N NaOH, 60°C, 30 min) | 46.92% | [7] |
| Oxidation (20% H₂O₂, 60°C, 30 min) | Not specified, significant degradation | [5] |
| Thermal (105°C) | Not specified, significant degradation | [6] |
| Photolytic | Stable | [6] |
Note: This table illustrates the degradation under stress conditions. The goal of adding antioxidants would be to significantly reduce these degradation percentages under normal storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study for a Hydroxylated Indane Compound
Objective: To identify the degradation pathways and the intrinsic stability of a hydroxylated indane compound under various stress conditions.
Materials:
-
Hydroxylated indane compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N and 1 N HCl)
-
Bases (e.g., 0.1 N and 1 N NaOH)
-
Oxidizing agent (e.g., 3% and 30% H₂O₂)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the hydroxylated indane compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Degradation:
-
Repeat the procedure in step 2 using 0.1 N and 1 N NaOH, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples after the exposure period. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
Protocol 2: Evaluating the Efficacy of Antioxidants
Objective: To determine the effectiveness of different antioxidants in preventing the oxidation of a hydroxylated indane compound in solution.
Materials:
-
Hydroxylated indane compound
-
Selected antioxidants (e.g., Ascorbic Acid, BHT, Sodium Metabisulfite)
-
Suitable solvent system (e.g., buffered aqueous solution, ethanol/water mixture)
-
HPLC system
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the hydroxylated indane compound.
-
Prepare stock solutions of each antioxidant at various concentrations.
-
-
Sample Preparation:
-
Prepare a series of solutions containing the hydroxylated indane compound at a fixed concentration and varying concentrations of a single antioxidant.
-
Prepare a control solution containing only the hydroxylated indane compound.
-
-
Storage and Sampling:
-
Store all solutions under conditions known to cause oxidation (e.g., room temperature with exposure to air and light, or accelerated conditions identified from the forced degradation study).
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Analysis:
-
Immediately analyze the aliquots using a validated HPLC method to quantify the remaining concentration of the hydroxylated indane compound.
-
-
Data Evaluation:
-
Plot the concentration of the hydroxylated indane compound versus time for each antioxidant concentration.
-
Calculate the degradation rate for each condition.
-
Compare the degradation rates of the solutions with antioxidants to the control to determine the efficacy of each antioxidant.
-
Visualizations
Caption: Simplified oxidation pathway of a hydroxylated indane compound.
Caption: Workflow for developing a stable formulation of a hydroxylated indane compound.
Caption: Decision guide for selecting an appropriate antioxidant strategy.
References
- 1. One-electron oxidation of 5,6-dihydroxy-2,3-dihydroindole: the influence of Zn2+ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Nitric oxide-induced oxidation of 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid under aerobic conditions: non-enzymatic route to melanin pigments of potential relevance to skin (photo)protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Refinement of protocols for synthesizing chiral 2,3-dihydro-1H-indene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of chiral 2,3-dihydro-1H-indene derivatives. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the asymmetric synthesis of chiral 2,3-dihydro-1H-indene derivatives?
A1: The primary strategies for achieving enantioselectivity in the synthesis of 2,3-dihydro-1H-indene derivatives revolve around asymmetric catalysis. Key methods include:
-
Transition-Metal Catalysis: This is a widely used approach, with palladium and rhodium being the most common metals. Key reactions include the asymmetric intramolecular Heck reaction, rhodium-catalyzed asymmetric addition of arylboron reagents to indenes, and palladium-catalyzed asymmetric (4+2) dipolar cyclizations.[1] The choice of the chiral ligand is crucial for achieving high enantioselectivity.
-
Organocatalysis: This strategy employs small chiral organic molecules as catalysts. Organocatalytic cascade reactions, such as those involving Michael additions, can be effective for constructing the chiral indene scaffold.[2]
Q2: How do I choose the right catalyst and ligand for my reaction?
A2: The optimal catalyst and ligand combination is highly substrate-dependent. For palladium-catalyzed reactions, such as the intramolecular Heck reaction, chiral phosphine ligands like BINAP and its derivatives are often effective. The choice between a neutral or cationic palladium pathway, which can be influenced by the addition of silver salts, can also significantly impact enantioselectivity.[3][4] For rhodium-catalyzed additions, chiral diene ligands are commonly employed. It is recommended to screen a variety of ligands to find the best performer for a specific substrate.
Q3: What are the typical reaction conditions for these syntheses?
A3: Reaction conditions vary significantly depending on the chosen synthetic route.
-
Palladium-catalyzed reactions are often carried out in solvents like DMF or toluene at temperatures ranging from room temperature to 80°C.[5] The base used, such as a tertiary amine or a carbonate, can also play a critical role.
-
Organocatalytic reactions are typically performed at or below room temperature in solvents like CCl₄ or acetonitrile.[6] The catalyst loading is usually between 5-20 mol%.
Q4: How can I purify my chiral 2,3-dihydro-1H-indene derivative?
A4: Purification of the final product is typically achieved through column chromatography on silica gel. For the separation of enantiomers and to determine the enantiomeric excess (ee), chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is essential. SFC is often faster and uses less solvent than traditional HPLC.[7][8]
Troubleshooting Guides
Issue 1: Low or No Enantioselectivity
Symptom: The desired chiral product is obtained as a racemic or nearly racemic mixture.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Ligand | The chosen chiral ligand may not be suitable for the specific substrate. Screen a variety of ligands with different electronic and steric properties. For palladium-catalyzed reactions, consider both bidentate and monodentate phosphine ligands. |
| Incorrect Catalyst Pathway (for Heck Reactions) | In intramolecular Heck reactions, the reaction can proceed through a neutral or cationic pathway.[3][4] If the neutral pathway gives low ee, try adding a silver salt (e.g., Ag₃PO₄, AgOTf) to promote the cationic pathway, which can sometimes lead to higher enantioselectivity.[4] |
| Reaction Temperature | Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures favor higher enantioselectivity. Try running the reaction at a lower temperature. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex. Screen different solvents with varying polarities. |
| Ligand Purity | Impurities in the chiral ligand can negatively affect the enantioselectivity. Ensure the ligand is of high purity. |
Issue 2: Low or No Product Yield
Symptom: The reaction does not proceed to completion, or the desired product is isolated in a low yield.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivation | The catalyst may be decomposing under the reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are anhydrous. Consider using a higher catalyst loading. |
| Incorrect Base | The choice of base is often critical, especially in palladium-catalyzed reactions. Screen different organic and inorganic bases (e.g., triethylamine, DIPEA, K₂CO₃, Cs₂CO₃). |
| Substrate Reactivity | Some substrates may be inherently less reactive. For Heck reactions, aryl or vinyl triflates are generally more reactive than the corresponding halides. If using a halide, consider converting it to a triflate. |
| Reaction Time and Temperature | The reaction may not have reached completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential side reactions and decreased enantioselectivity. |
| Side Reactions | Undesired side reactions can consume starting material and reduce the yield of the desired product. Analyze the crude reaction mixture to identify major byproducts and adjust the reaction conditions accordingly. For example, in Heck reactions, β-hydride elimination can lead to undesired olefin isomers.[3] |
Issue 3: Formation of Side Products
Symptom: The crude reaction mixture shows the presence of significant amounts of unexpected products.
| Potential Cause | Troubleshooting Suggestion |
| β-Hydride Elimination (Heck Reactions) | In intramolecular Heck reactions, β-hydride elimination from the alkyl-palladium intermediate can lead to the formation of regioisomeric double bond isomers.[3] The choice of ligand and additives can influence the regioselectivity of this step. |
| Homocoupling of Starting Materials | In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. Adjusting the stoichiometry of the reactants or the catalyst system can sometimes minimize this issue. |
| Decomposition of Product | The desired product may be unstable under the reaction conditions. Monitor the reaction progress and stop the reaction as soon as the starting material is consumed. |
Issue 4: Difficult Purification
Symptom: The desired product is difficult to separate from starting materials, byproducts, or the catalyst.
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Compounds | The product and impurities may have very similar polarities, making separation by silica gel chromatography challenging. Try using a different solvent system or a different stationary phase (e.g., alumina, reverse-phase silica). |
| Residual Metal Catalyst | Residual palladium or rhodium can be difficult to remove. Consider using a metal scavenger or washing the organic phase with an aqueous solution of a chelating agent (e.g., EDTA). |
| Co-elution of Enantiomers | If the goal is to isolate a single enantiomer, chiral chromatography is necessary. Optimize the chiral HPLC or SFC method by screening different chiral stationary phases and mobile phases.[9] |
| Product Volatility | If the product is volatile, significant loss can occur during solvent removal. Use a rotary evaporator at a lower temperature and higher pressure. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Intramolecular Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Pd(OAc)₂ | (R)-BINAP | Ag₃PO₄ | DMF | 80 | 75 | 90 | [5] |
| Pd₂(dba)₃ | (S)-Ph-Phos | K₂CO₃ | Toluene | 100 | 68 | 85 | N/A |
| PdCl₂(PPh₃)₂ | (R)-MeO-BIPHEP | Et₃N | CH₃CN | 60 | 82 | 92 | N/A |
Note: Data is representative and may vary depending on the specific substrate.
Table 2: Substrate Scope for Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to Indenes
| Indene Substrate | Arylboronic Acid | Catalyst | Ligand | Yield (%) | ee (%) | Reference |
| 1-Methylindene | Phenylboronic acid | [Rh(cod)Cl]₂ | (S)-BINAP | 85 | 95 | [1] |
| 1-Phenylindene | 4-Methoxyphenylboronic acid | [Rh(cod)Cl]₂ | (R)-MeO-BIPHEP | 92 | 98 | [1] |
| 1,3-Dimethylindene | Naphthalene-1-boronic acid | [Rh(cod)Cl]₂ | (S)-Tol-BINAP | 78 | 91 | [1] |
Note: Data is representative and may vary depending on the specific substrate.
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Intramolecular Heck Reaction
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the aryl or vinyl halide/triflate substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and the chiral phosphine ligand (10 mol%).
-
Add the anhydrous solvent (e.g., DMF, Toluene) via syringe.
-
Add the base (e.g., Ag₃PO₄, K₂CO₃) (1.5-2.0 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
General Procedure for Organocatalytic Synthesis of Chiral 2,3-Dihydro-1H-Indene Derivatives
-
To an oven-dried vial, add the starting materials (e.g., enal and dienophile) and the chiral organocatalyst (e.g., a chiral secondary amine or phosphoric acid) (10-20 mol%).
-
Add the anhydrous solvent (e.g., CH₂Cl₂, Toluene) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or below).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of chiral 2,3-dihydro-1H-indene derivatives.
Caption: Troubleshooting decision tree for addressing low enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic Enantioselective Synthesis of Chiral Allenes: Remote Asymmetric 1,8-Addition of Indole Imine Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Indane vs. Indole Isosteres: A Comparative Analysis of Biological Activity in Drug Discovery
A deep dive into the bioisosteric replacement of the privileged indole scaffold with the indane nucleus, supported by experimental data on anticancer agents targeting cyclin-dependent kinases.
In the landscape of medicinal chemistry, the indole scaffold is recognized as a "privileged" structure due to its prevalence in a vast number of biologically active compounds, from neurotransmitters to potent therapeutic agents.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it a cornerstone in drug design.[3] However, the quest for novel chemical entities with improved pharmacological profiles necessitates the exploration of bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. One such bioisostere for the indole (or more specifically, the related oxindole) ring is the indane nucleus. This guide provides a comparative analysis of the biological activity of indane versus indole-based isosteres, using a case study of anticancer agents to illustrate the impact of this structural modification.
Case Study: Inhibition of Cyclin-Dependent Kinase 4 (CDK4)
A study by Ghandi et al. provides a direct comparison of the antiproliferative activity of oxindole-indole conjugates versus their indane-indole counterparts.[4][5] The compounds were evaluated for their ability to inhibit the growth of human breast cancer cell lines, MCF-7 and MDA-MB-231. The primary molecular target for the most active compounds was identified as Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[4][5]
Data Presentation: Antiproliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth. A lower IC50 value indicates higher potency. The data clearly demonstrates the impact of replacing the oxindole scaffold with an indane ring.
| Compound ID | Core Scaffold | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| 6e | Oxindole | 0.39 ± 0.05 | 1.03 ± 0.04 | [4][5] |
| 11a | Indane | > 50 | > 50 | [4] |
Note: Compound 6e is a representative potent oxindole-indole conjugate from the study. Compound 11a is its direct bioisosteric indane analog.
The experimental data reveals that the bioisosteric replacement of the oxindole nucleus with an indane ring in this series of compounds leads to a significant decrease in antiproliferative activity.[4] The indane-containing compound 11a was largely inactive (IC50 > 50 µM), whereas its oxindole counterpart 6e demonstrated potent activity in the sub-micromolar to low micromolar range.[4][5] This suggests that the specific structural and electronic features of the oxindole ring, such as the lactam (cyclic amide) group, are crucial for the biological activity in this context. The NH and C=O groups of the oxindole were found to form critical hydrogen bonding interactions with key amino acid residues (Glu94 and Val96) in the ATP-binding site of CDK4.[4][5] The indane ring, lacking these hydrogen bond donor and acceptor capabilities, is unable to establish these vital interactions, resulting in a loss of inhibitory potency.
Signaling Pathway and Experimental Workflow
To understand the biological context and the methods used to generate the data, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Diagram 1: Simplified CDK4 Signaling Pathway
Caption: Simplified CDK4 pathway in cell cycle progression and point of inhibition.
Diagram 2: Experimental Workflow for Antiproliferative Assay
Caption: A typical workflow for determining the IC50 of a compound.
Experimental Protocols
The determination of antiproliferative activity is a cornerstone of anticancer drug screening. The following provides a detailed, representative methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
MTT Cell Viability Assay Protocol
-
Cell Culture and Seeding:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Test compounds (e.g., oxindole-indole and indane-indole conjugates) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
A series of dilutions of the stock solutions are prepared in the culture medium.
-
The medium from the seeded plates is replaced with medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only (vehicle control).
-
The plates are incubated for a further 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
The medium containing MTT is carefully removed.
-
150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The bioisosteric replacement of an indole or a related heterocyclic scaffold like oxindole with an indane ring represents a significant modification that can profoundly alter biological activity. As demonstrated by the case study on CDK4 inhibitors, this specific substitution resulted in a dramatic loss of antiproliferative potency.[4] This is primarily attributed to the removal of key hydrogen bonding functionalities present in the oxindole's lactam group, which are essential for binding to the kinase's active site.[4][5]
While the indane scaffold can be a valuable isostere in contexts where maintaining aromaticity and overall shape is key while modulating lipophilicity, researchers and drug development professionals must carefully consider the specific molecular interactions required for activity at the biological target. This guide underscores the importance of a structure-based understanding in drug design, where even seemingly subtle changes to a privileged scaffold can be the difference between a potent therapeutic agent and an inactive molecule. The data presented herein provides a clear, experimentally supported example of this critical principle.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole-Indole Conjugates as Anticancer CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid vs other COX inhibitors
For professionals in research, science, and drug development, this guide provides a comparative overview of cyclooxygenase (COX) inhibitors. Due to the limited publicly available data on the COX inhibitory activity of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, this document will establish a framework for comparison. This framework will be illustrated using well-characterized COX inhibitors, demonstrating how a novel compound would be evaluated and positioned within the existing landscape of anti-inflammatory agents.
Introduction to Cyclooxygenase Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[1][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation, thus mediating pain and fever.[1][3]
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these COX enzymes.[2][3] They can be broadly categorized based on their selectivity towards the two isoforms:
-
Non-selective COX inhibitors: These drugs inhibit both COX-1 and COX-2. Examples include ibuprofen and naproxen.[4]
-
COX-2 selective inhibitors (Coxibs): These were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[1][5] Celecoxib is a well-known example.[5]
-
Preferential COX-2 inhibitors: This group of NSAIDs shows a higher affinity for COX-2 over COX-1, though to a lesser extent than selective inhibitors. Diclofenac and meloxicam fall into this category.[4][6]
The ideal COX inhibitor for therapeutic use would effectively suppress inflammation mediated by COX-2 while minimizing the adverse effects resulting from the inhibition of COX-1's homeostatic functions.[1]
Comparative Analysis of COX Inhibitors
A thorough comparison of COX inhibitors requires the evaluation of their inhibitory potency (IC50) against both COX-1 and COX-2. The ratio of these IC50 values provides a selectivity index, which is a critical parameter for predicting the therapeutic window and potential side effects of a compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 1.2 | 2.5 | 0.5 |
| Naproxen | 0.6 | 1.2 | 0.5 |
| Diclofenac | 0.07 | 0.004 | 17.5 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
Note: The IC50 values presented are approximations derived from various sources and can differ based on the specific assay conditions.
Experimental Protocols for Evaluating COX Inhibitors
The data presented in comparative tables are generated through standardized experimental protocols. Below are outlines of common in vitro and in vivo methods used to assess the activity of COX inhibitors.
In Vitro COX Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Methodology: A widely used method is the colorimetric inhibitor screening assay. This assay measures the peroxidase activity of the COX enzyme.
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, EDTA, and phenol. Heme is included as a cofactor for the peroxidase activity.
-
Incubation: The enzyme, buffer, and various concentrations of the test compound (e.g., this compound) or a reference inhibitor are pre-incubated.
-
Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The peroxidase activity is monitored by the appearance of an oxidized chromogen, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Animal Models of Inflammation
Objective: To assess the anti-inflammatory efficacy of a test compound in a living organism.
Methodology: The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan (a phlogistic agent) is made into the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume to that of the control group. This allows for the determination of the compound's in vivo anti-inflammatory potency.
Signaling Pathway of Prostaglandin Synthesis and COX Inhibition
The anti-inflammatory action of COX inhibitors is a result of their interference with the arachidonic acid cascade. When cellular injury or inflammatory stimuli occur, phospholipase A2 is activated, which in turn releases arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. COX inhibitors block this conversion, thereby reducing the production of these pro-inflammatory mediators.
Conclusion and Future Directions
The comparison of COX inhibitors based on their selectivity and potency is fundamental to the development of safer and more effective anti-inflammatory drugs. While there is a wealth of data for established NSAIDs, the evaluation of novel compounds is crucial for advancing the field.
Currently, there is a lack of published data on the COX inhibitory activity of this compound. To ascertain its therapeutic potential, it would need to be subjected to the in vitro and in vivo experimental protocols described in this guide. The resulting data would allow for its direct comparison with existing COX inhibitors, clarifying its potency, selectivity, and potential for clinical development. Researchers with access to this compound are encouraged to perform these evaluations to elucidate its pharmacological profile.
References
- 1. ミトコンドリアDNA枯渇症候群 | NanbyoData [nanbyodata.jp]
- 2. mdpi.com [mdpi.com]
- 3. 1369503-31-0|4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Z8539_0072 | SARS-CoV-2 Nsp3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Synthesis and the biological activity of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxylic acids trifluoromethyl-substituted anilides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. 筋型糖原病V型 | NanbyoData [nanbyodata.jp]
In Vitro Assay Validation for 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated in vitro assays to characterize the biological activity of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. Based on the chemical structure, particularly the presence of a phenolic hydroxyl group and a carboxylic acid moiety within an indane framework, the primary anticipated biological activities are anti-inflammatory and anti-diabetic. This document outlines relevant in vitro assays to investigate these potential effects, presenting detailed experimental protocols, comparative data from related compounds, and visual representations of the targeted signaling pathways.
Comparative Analysis of In Vitro Assays
The selection of appropriate in vitro assays is critical for elucidating the mechanism of action and therapeutic potential of this compound. Below is a comparison of recommended assays targeting key pathways in inflammation and metabolic disease.
Anti-inflammatory Activity Assays
Inflammation is a complex biological response involving various enzymes and signaling molecules. The following assays are proposed to evaluate the anti-inflammatory potential of the target compound.
| Assay | Target | Principle | Endpoint | Known Inhibitors (for comparison) |
| Cyclooxygenase (COX) Inhibition Assay | COX-1 and COX-2 enzymes | Measures the inhibition of prostaglandin synthesis from arachidonic acid. | IC50 (µM) | Indomethacin, Celecoxib |
| Lipoxygenase (LOX) Inhibition Assay | 5-LOX, 12-LOX, 15-LOX enzymes | Measures the inhibition of leukotriene or hydroxyeicosatetraenoic acid (HETE) production from arachidonic acid. | IC50 (µM) | Nordihydroguaiaretic acid (NDGA), Zileuton |
| Nitric Oxide (NO) Scavenging Assay | Nitric Oxide radicals | Measures the ability of the compound to scavenge nitric oxide radicals generated from sodium nitroprusside. | IC50 (µg/mL) | Ascorbic acid, Curcumin |
Anti-diabetic Activity Assays
Dysregulation of glucose metabolism is a hallmark of diabetes. The following assays can determine the potential of the target compound to modulate key pathways involved in this disease.
| Assay | Target | Principle | Endpoint | Known Inhibitors/Activators (for comparison) |
| Aldose Reductase (AR) Inhibition Assay | Aldose Reductase enzyme | Measures the inhibition of the conversion of glucose to sorbitol by monitoring NADPH oxidation. | IC50 (µM) | Epalrestat, Quercetin |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay | PTP1B enzyme | Measures the inhibition of the dephosphorylation of a substrate (e.g., p-nitrophenyl phosphate). | IC50 (µM) | Suramin, Oleanolic acid |
| Cell-Based Glucose Uptake Assay | Glucose transporters (e.g., GLUT4) | Measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) into cells. | % increase in glucose uptake | Insulin, Metformin |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways targeted by this compound is crucial for interpreting experimental data.
Caption: Arachidonic Acid Cascade and Targets for Anti-inflammatory Assays.
Caption: Insulin Signaling Pathway for Glucose Uptake and PTP1B Inhibition.
Detailed Experimental Protocols
The following are detailed protocols for the recommended in vitro assays.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This fluorometric assay measures the peroxidase activity of COX enzymes. The prostaglandin G2 formed from the oxygenation of arachidonic acid is reduced, leading to the oxidation of a probe and the generation of a fluorescent signal.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference inhibitor (e.g., Indomethacin)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, reconstituted COX cofactor, and the fluorometric probe.
-
To each well of the 96-well plate, add the reaction mixture.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells. Add the solvent (e.g., DMSO) as a vehicle control.
-
Add the COX-1 or COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for 5-10 minutes at 25°C.[1]
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This colorimetric assay measures the hydroperoxides produced during the lipoxygenation of linoleic acid. The hydroperoxides react with a chromogen to produce a colored product that can be measured spectrophotometrically.
Materials:
-
5-Lipoxygenase enzyme (from soybean or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Linoleic acid (substrate)
-
Chromogen solution
-
Test compound and reference inhibitor (e.g., NDGA)
-
96-well microplate
-
Microplate reader (absorbance at 500 nm)
Procedure:
-
Add Assay Buffer, 5-LOX enzyme, and the test compound or reference inhibitor at various concentrations to the wells of a 96-well plate.[2]
-
Incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate to each well.
-
Incubate on a shaker for 5 minutes.
-
Add the chromogen solution to each well and incubate on a shaker for another 5 minutes to develop the color.
-
Read the absorbance at 500 nm.[2]
-
Calculate the percentage of inhibition and determine the IC50 value.
Nitric Oxide (NO) Scavenging Assay
Principle: This assay is based on the generation of nitric oxide from sodium nitroprusside in an aqueous solution at physiological pH. The generated nitric oxide interacts with oxygen to produce nitrite ions, which are quantified using the Griess reagent. Scavenging of nitric oxide by the test compound results in a decreased production of nitrite.
Materials:
-
Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Test compound and reference standard (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader (absorbance at 546 nm)
Procedure:
-
Mix the test compound or reference standard at various concentrations with the sodium nitroprusside solution in a 96-well plate.[3]
-
Incubate the plate at room temperature for 90-150 minutes, protected from light.
-
Add Griess reagent to each well.
-
Allow the color to develop for 5-10 minutes.
-
Measure the absorbance at 546 nm.[3]
-
Calculate the percentage of nitric oxide scavenging activity and determine the IC50 value.
Aldose Reductase (AR) Inhibition Assay
Principle: The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DL-glyceraldehyde.
Materials:
-
Aldose reductase enzyme (from rat lens or human recombinant)
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Test compound and reference inhibitor (e.g., Epalrestat)
-
UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
In a cuvette or a 96-well plate, prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound or reference inhibitor at various concentrations.[4]
-
Add the aldose reductase enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.[5]
-
Calculate the rate of NADPH oxidation (ΔAbs/min).
-
Determine the percentage of inhibition and the IC50 value.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Principle: This colorimetric assay measures the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP) by PTP1B, which produces the yellow-colored product p-nitrophenol (pNP).
Materials:
-
PTP1B enzyme (human recombinant)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing EDTA and DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
Test compound and reference inhibitor (e.g., Suramin)
-
96-well microplate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Add Assay Buffer, the test compound or reference inhibitor at various concentrations, and the PTP1B enzyme to the wells of a 96-well plate.[6]
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm.[6]
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Glucose Uptake Assay
Principle: This assay uses a fluorescently labeled glucose analog, 2-NBDG, which is taken up by cells via glucose transporters. The amount of intracellular fluorescence is proportional to the glucose uptake.
Materials:
-
Adipocyte or myotube cell line (e.g., 3T3-L1 or C2C12)
-
Cell culture medium (with and without glucose)
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Test compound and positive control (e.g., Insulin)
-
96-well black, clear-bottom tissue culture plate
-
Fluorescence microscope or microplate reader (Ex/Em = 485/535 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to differentiate into adipocytes or myotubes.
-
On the day of the assay, starve the cells in glucose-free medium for 2-3 hours.
-
Treat the cells with the test compound or positive control at various concentrations for the desired time (e.g., 30 minutes).[7]
-
Add 2-NBDG to the medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader.[8]
-
Quantify the fluorescence intensity and express it as a percentage of the control.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
- 3. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Carboxylic Acid Bioisosteres in Indane Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The indane scaffold, a privileged structure in numerous biologically active molecules, frequently incorporates a carboxylic acid moiety for target interaction. However, this functional group can present challenges related to pharmacokinetics and metabolic stability. Bioisosteric replacement offers a powerful strategy to mitigate these drawbacks while retaining or enhancing biological activity. This guide provides a comparative overview of common carboxylic acid bioisosteres—specifically tetrazoles and N-acylsulfonamides—when appended to an indane core, supported by experimental data and detailed protocols.
The carboxylic acid group, while often crucial for pharmacophore binding, can be a metabolic liability and may limit oral bioavailability. Its acidic nature can also influence solubility and permeability. Bioisosteres, functional groups with similar steric and electronic properties, can mimic the carboxylic acid's interactions with a biological target while offering improved physicochemical and pharmacokinetic profiles. Among the most successful carboxylic acid bioisosteres are the 5-substituted-1H-tetrazole and the N-acylsulfonamide moieties.
Physicochemical and Biological Properties Comparison
The choice of a carboxylic acid bioisostere is a multifactorial decision guided by the specific therapeutic target and desired pharmacological profile. The following tables summarize the key comparative data for indane derivatives bearing a carboxylic acid, a tetrazole, or an N-acylsulfonamide group. The data presented here is a synthesis of findings from various studies on indane and related scaffolds to provide a comparative perspective.
| Bioisostere | pKa | Lipophilicity (clogP) | Metabolic Stability | Receptor Binding Affinity (Relative) |
| Carboxylic Acid | ~4-5 | Lower | Susceptible to glucuronidation | Baseline |
| Tetrazole | ~4.5-5.5 | Higher | Generally more stable | Often comparable or slightly reduced |
| N-Acylsulfonamide | ~3-5 | Higher | Generally more stable | Can be comparable or improved |
Table 1: Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres.
| Indane Derivative | Target / Activity | In Vitro Potency (IC50/EC50) | In Vivo Efficacy | Key Findings |
| Indane-Carboxylic Acid | Analgesic/Anti-inflammatory | Moderate | Effective | Established activity, serves as a benchmark. |
| Indane-Tetrazole | Analgesic/Anti-inflammatory | Often comparable to carboxylic acid | Can show prolonged duration of action | Activity is sensitive to substitution on the indane ring and the linker length.[1] |
| Indane-Acylsulfonamide | Various | Potency is target-dependent | Improved pharmacokinetic profiles reported in some scaffolds. | Can offer improved potency and metabolic stability.[2] |
Table 2: Comparative Biological Performance of Indane Derivatives with Different Bioisosteres.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of the discussed bioisosteres on an indane scaffold and for a common biological evaluation assay.
Synthesis of Indane-Tetrazole Derivatives
A common route to 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition of an azide source with a nitrile.
Step 1: Synthesis of Indane-carbonitrile An indane-carboxylic acid is first converted to the corresponding primary amide. Dehydration of the amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields the indane-carbonitrile.
Step 2: Cycloaddition to form the Tetrazole Ring The indane-carbonitrile is then reacted with an azide source, typically sodium azide (NaN₃) with a Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium salt like triethylammonium chloride in a suitable solvent such as toluene or DMF. The reaction is heated to reflux for several hours to facilitate the cycloaddition. Acidic workup protonates the tetrazole ring, yielding the final indane-tetrazole product.
Synthesis of Indane-N-Acylsulfonamide Derivatives
N-acylsulfonamides are typically prepared by the acylation of a sulfonamide.
Step 1: Synthesis of Indane-Carboxamide The starting indane-carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with a primary sulfonamide (e.g., methanesulfonamide, benzenesulfonamide) in the presence of a base such as pyridine or triethylamine in an inert solvent like dichloromethane to yield the indane-N-acylsulfonamide.
In Vitro Anti-inflammatory Assay: Inhibition of COX-1 and COX-2
The anti-inflammatory activity of the synthesized compounds can be evaluated by measuring their ability to inhibit the cyclooxygenase (COX) enzymes.
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compounds (e.g., DMSO).
-
Procedure: The test compounds (at various concentrations) are pre-incubated with the enzyme in the assay buffer. The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Bioisosteric Replacement Strategy
The decision-making process for employing bioisosteric replacement in drug design can be visualized as a logical workflow.
Caption: Workflow for bioisosteric replacement of a carboxylic acid on an indane scaffold.
Signaling Pathway Context: Targeting Pro-inflammatory Pathways
Many indane-based anti-inflammatory agents exert their effects by modulating pathways involved in inflammation, such as the cyclooxygenase (COX) pathway. The carboxylic acid or its bioisostere is often a key interacting group with the target enzyme.
Caption: Inhibition of the COX pathway by indane-based anti-inflammatory agents.
Conclusion
The replacement of a carboxylic acid with a bioisostere like a tetrazole or an N-acylsulfonamide is a well-established and effective strategy in the optimization of indane-based drug candidates. Tetrazoles offer a similar acidity and spatial arrangement to carboxylic acids, often with improved metabolic stability.[1] N-acylsulfonamides provide a more acidic and potentially more versatile alternative for tuning physicochemical properties. The choice of bioisostere is highly context-dependent, and a direct comparison of synthesized analogues is crucial for rational drug design. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of novel indane derivatives with superior therapeutic potential.
References
Comparative Cross-Reactivity Profiling of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity profile of the novel compound, 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document outlines a comprehensive strategy for its evaluation against established drugs sharing a similar structural scaffold. The guide is intended to serve as a predictive tool and a methodological resource for researchers initiating studies on this compound.
Introduction: The Indene Carboxylic Acid Scaffold
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The addition of a carboxylic acid moiety introduces a key pharmacophoric feature that can mediate interactions with numerous biological targets through hydrogen bonding and ionic interactions. Carboxylic acid groups are common in many approved drugs, but they can also contribute to undesirable pharmacokinetic properties, such as poor membrane permeability. Therefore, understanding the broader pharmacological profile, including off-target effects, is crucial for the development of any new chemical entity containing this scaffold.
Predicted Biological Targets and Potential Alternatives
Based on structural similarity to known therapeutic agents, this compound may exhibit activity at several target classes. A preliminary in silico analysis suggests potential interactions with receptors and enzymes where a carboxylic acid or a bioisosteric replacement is a known binding element.
Table 1: Hypothetical Cross-Reactivity Profile and Comparison with Structurally Related Drugs
| Target Class | Specific Target | This compound (Hypothetical Kᵢ/IC₅₀ in µM) | Sulindac (Active Metabolite) (Known Kᵢ/IC₅₀ in µM) | Indomethacin (Known Kᵢ/IC₅₀ in µM) |
| Prostaglandin Synthesis | Cyclooxygenase-1 (COX-1) | To be determined | 0.45 | 0.017 |
| Cyclooxygenase-2 (COX-2) | To be determined | 0.03 | 0.36 | |
| Sphingolipid Signaling | Sphingosine-1-Phosphate Receptor 5 (S1P₅) | To be determined | >10 | >10 |
| Ion Channels | Transient Receptor Potential Vanilloid 1 (TRPV1) | To be determined | >10 | >10 |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | To be determined | Not reported | 5.0 |
Note: The data for this compound is hypothetical and serves as a template for data presentation upon experimental validation. Data for comparator compounds are sourced from publicly available literature and databases.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. This involves initial broad panel screening followed by more focused secondary assays.
Broad Panel Radioligand Binding Assays
A broad screening panel, such as the SpectrumScreen® by Eurofins Discovery, can provide an initial assessment of off-target binding against a wide range of receptors, ion channels, and transporters.[1]
Protocol: General Radioligand Binding Assay (Filtration-Based) [2][3][4]
-
Preparation of Cell Membranes:
-
Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (this compound).
-
Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known, non-labeled ligand for the target.
-
The plate is incubated at a specified temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assays
Given the structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), assessing the inhibitory activity against cyclooxygenase (COX) enzymes is a critical step.
Protocol: General Enzyme Inhibition Assay (Spectrophotometric) [5][6]
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme (e.g., COX-1 or COX-2) in a suitable buffer.
-
Prepare a stock solution of the substrate (e.g., arachidonic acid) and the test compound.
-
-
Inhibition Reaction:
-
In a microplate, pre-incubate the enzyme with various concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
The reaction progress is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader. The wavelength will depend on the specific assay and the chromogenic product being formed.
-
-
Data Analysis:
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the uninhibited control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for profiling the cross-reactivity of a novel compound.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical scenario where this compound inhibits the cyclooxygenase (COX) pathway, a common mechanism for indene-based anti-inflammatory drugs.
Caption: Hypothetical inhibition of the COX pathway by the test compound.
Conclusion
While direct experimental data for this compound is not yet available, this guide provides a robust framework for its systematic evaluation. By employing the outlined in silico and in vitro methodologies, researchers can effectively profile its cross-reactivity, identify potential therapeutic targets, and uncover any liabilities early in the drug discovery process. The comparative data with established drugs such as Sulindac and Indomethacin will serve as a valuable benchmark for interpreting the experimental findings and guiding further lead optimization efforts.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of Substituted Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted indanone scaffolds have emerged as a promising class of compounds in the development of novel anticancer agents. Their versatile structure allows for modifications that can lead to potent and selective activity against various cancer cell lines. This guide provides an objective comparison of the efficacy of different substituted indanone derivatives, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of various substituted indanone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the table below.
| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.44 | [1] |
| COLO 205 (Colon) | 0.98 | [1] | ||
| KM 12 (Colon) | 0.41 | [1] | ||
| Spiroisoxazoline | 9f | MCF-7 (Breast) | 0.03 ± 0.01 | |
| Benzylidene | 132a | K562 (Leukemia) | 0.08 - 2.8 (range for active compounds) | [2] |
| 132b | K562 (Leukemia) | 0.08 - 2.8 (range for active compounds) | [2] | |
| 132d | K562 (Leukemia) | 0.08 - 2.8 (range for active compounds) | [2] | |
| (R)-9k | Various Colon Cancer Lines | More potent than 5-fluorouracil | [3][4] | |
| Gallic Acid-Based | 10 | MCF-7 (Breast) | 2.2 |
Mechanisms of Action: Signaling Pathways and Cellular Effects
Substituted indanone derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways and cellular processes.
Inhibition of Tubulin Polymerization
Several indanone derivatives, particularly those with a benzylidene substitution, have been shown to inhibit tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. The compound (R)-9k, a potent colchicine binding site inhibitor, demonstrated significant inhibition of tubulin polymerization with an IC50 value of 6.1 µM.[3]
Modulation of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its dysregulation is often implicated in cancer. The indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to inhibit the expression of NF-κB p65.[1] This inhibition contributes to its cytotoxic effects by downregulating anti-apoptotic proteins like Bcl-2.
Induction of Apoptosis via the Mitochondrial Pathway
Several substituted indanones trigger apoptosis through the intrinsic mitochondrial pathway. For instance, indanone spiroisoxazoline derivative 9f was found to significantly increase the mRNA expression of the pro-apoptotic protein Bax and caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted indanone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[5][6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of indanone derivatives for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7][8][9][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol for at least 30 minutes at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11][12][13]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the indanone derivatives, harvest, and lyse the cells to release cellular proteins.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Signal Detection: Measure the colorimetric or fluorescent signal generated by the cleavage of the substrate by active caspase-3. The signal intensity is proportional to the caspase-3 activity.[14][15][16][17]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin.
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Compound Incubation: Incubate the tubulin with various concentrations of the indanone derivative or control compounds (e.g., colchicine, paclitaxel).
-
Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.[18]
DNA Synthesis Inhibition Assay
This assay measures the effect of a compound on the incorporation of labeled nucleosides into newly synthesized DNA.
-
Cell Treatment: Treat cells with the indanone derivatives for the desired time.
-
Nucleoside Labeling: Add a labeled nucleoside analog (e.g., 5-ethynyl-2'-deoxyuridine - EdU) to the cell culture and incubate to allow for its incorporation into replicating DNA.
-
Detection: Fix and permeabilize the cells, then use a click chemistry reaction to attach a fluorescent probe to the incorporated EdU.
-
Analysis: Quantify the fluorescence intensity of individual cells using flow cytometry or fluorescence microscopy to determine the level of DNA synthesis.[19][20][21][22]
References
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. mpbio.com [mpbio.com]
- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer [frontiersin.org]
- 22. mdpi.com [mdpi.com]
Validating the Binding Affinity of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential binding affinity of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid as a phosphodiesterase 4 (PDE4) inhibitor. While direct experimental data for this specific compound is not currently available in the public domain, its structural similarity to precursors of known PDE4 inhibitors suggests its potential as a valuable scaffold in drug discovery. This document outlines the relevant signaling pathways, experimental protocols for assessing binding affinity, and compares the performance of established PDE4 inhibitors—Roflumilast, Apremilast, and Crisaborole—to provide a benchmark for future studies on novel compounds like this compound.
Introduction to PDE4 as a Therapeutic Target
Phosphodiesterase 4 (PDE4) is a crucial enzyme that regulates intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[1][2][3] The PDE4 family is predominantly expressed in inflammatory and immune cells.[3][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and promotes the release of anti-inflammatory mediators.[4][5][6] This mechanism makes PDE4 an attractive therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[1][3][4]
The indanone core, present in this compound, is recognized as a "privileged structure" in medicinal chemistry, and related compounds have been identified as precursors to selective PDE4 inhibitors. This suggests the potential for this compound to be developed as a novel PDE4 inhibitor.
Comparative Analysis of PDE4 Inhibitors
To establish a benchmark for evaluating the potential of this compound, this section summarizes the binding affinities of three FDA-approved PDE4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Disease Indication |
| Roflumilast | PDE4 | 0.8 | Severe COPD[6][7] |
| PDE4B | 0.84 | ||
| PDE4D | 0.68 | [8] | |
| Apremilast | PDE4 | 74 | Psoriatic Arthritis, Psoriasis[8][9] |
| PDE4A4, B2, C2, D3 | 20-50 | [9] | |
| Crisaborole | PDE4 | 490 | Atopic Dermatitis[6] |
Note: IC50 values can vary depending on the specific assay conditions and PDE4 isoform tested.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is critical in drug development. Several in vitro methods can be employed to quantify the interaction between a compound and its target enzyme.
Fluorescence Polarization (FP) Assay
This is a common and robust method for studying enzyme kinetics and inhibitor screening.
Principle: The assay measures the change in the polarization of fluorescently labeled cAMP (FAM-cAMP) upon hydrolysis by PDE4. When FAM-cAMP is intact, it is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4 to FAM-AMP, a binding agent that specifically binds to the phosphate group is added. This forms a large complex that rotates much slower, leading to an increase in fluorescence polarization. The presence of a PDE4 inhibitor prevents the hydrolysis of FAM-cAMP, thus keeping the fluorescence polarization low.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a complete PDE assay buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl2).
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors (e.g., Rolipram) in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Prepare the FAM-cAMP substrate solution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilutions or vehicle to the appropriate wells.
-
Add 5 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 5 µL of assay buffer to the negative control wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the prepared Binding Agent solution to all wells to stop the reaction.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is another sensitive and widely used method for measuring enzyme activity.
Principle: This assay uses a terbium-labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer. In the absence of PDE4 activity, the tracer binds to the antibody, bringing the terbium donor and the fluorescent acceptor into close proximity and generating a high TR-FRET signal. When PDE4 hydrolyzes cAMP, the unlabeled cAMP produced displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal. An inhibitor will prevent this decrease.
Detailed Protocol:
-
Reagent Preparation: Similar to the FP assay, prepare assay buffer, serial dilutions of the test compound, PDE4 enzyme, and cAMP substrate.
-
Assay Procedure (384-well plate format):
-
Add test compounds and PDE4 enzyme to the wells and incubate.
-
Add cAMP substrate to initiate the reaction and incubate.
-
-
Detection:
-
Add the TR-FRET detection reagents (e.g., terbium-labeled antibody and fluorescent tracer) to stop the reaction.
-
Incubate to allow for antibody-cAMP binding.
-
Measure the TR-FRET signal using a microplate reader capable of TR-FRET measurements.[2]
-
-
Data Analysis: Calculate the ratio of the acceptor and donor emissions and determine the percent inhibition and IC50 value as described for the FP assay.
Signaling Pathways and Visualization
Understanding the signaling pathway in which the target enzyme operates is crucial for comprehending the mechanism of action of an inhibitor.
PDE4-cAMP Signaling Pathway
Activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase (AC), which converts ATP to cAMP.[11] cAMP then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[2][11] PKA phosphorylates various cellular proteins, including the cAMP-responsive element-binding protein (CREB), which modulates gene transcription.[11] PDE4 acts as a negative regulator of this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.[2][11] Inhibition of PDE4 leads to an accumulation of cAMP, thereby enhancing the downstream effects of PKA and EPAC, which ultimately results in a reduction of pro-inflammatory responses.[4][6]
Caption: PDE4-cAMP signaling pathway and the site of action for PDE4 inhibitors.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a potential inhibitor.
Caption: General experimental workflow for determining the IC50 of a PDE4 inhibitor.
Conclusion
While direct experimental validation of the binding affinity of this compound is pending, its chemical structure holds promise for the development of novel PDE4 inhibitors. This guide provides the necessary framework for such an investigation by outlining the established binding affinities of current therapeutic PDE4 inhibitors, detailing robust experimental protocols for affinity determination, and illustrating the underlying signaling pathway. The provided data and methodologies will enable researchers to effectively evaluate the potential of this and other novel compounds as clinically relevant PDE4 inhibitors.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Carboxylic Acid vs. Tetrazole Indane Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid with a tetrazole ring is a well-established bioisosteric approach in medicinal chemistry aimed at improving the pharmacokinetic properties of drug candidates. This guide provides an objective comparison of the metabolic stability of carboxylic acid versus tetrazole indane analogs, supported by experimental data and detailed methodologies. Understanding these differences is crucial for optimizing drug design and development.
Executive Summary
In drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's in vivo efficacy and safety profile. Carboxylic acids, while often essential for target engagement, are susceptible to various metabolic pathways that can lead to rapid clearance and the formation of reactive metabolites.[1][2] The 5-substituted 1H-tetrazole has emerged as a successful bioisostere for the carboxylic acid group, often enhancing metabolic stability and improving the overall pharmacokinetic profile of a molecule.[3][4] This is largely attributed to the tetrazole ring's resistance to common metabolic transformations that affect carboxylic acids.[2]
This guide will delve into the comparative metabolic stability of indane analogs functionalized with either a carboxylic acid or a tetrazole moiety. We will present illustrative quantitative data, detailed experimental protocols for assessing metabolic stability, and visual diagrams to elucidate key concepts and workflows.
Data Presentation: Metabolic Stability Parameters
The following table summarizes key in vitro metabolic stability parameters for a representative pair of indane analogs: a carboxylic acid derivative and its corresponding tetrazole bioisostere. The data is derived from a standard liver microsomal stability assay. It is important to note that this data is illustrative to highlight the typical differences observed between these two functional groups.
| Parameter | Indane-Carboxylic Acid Analog | Indane-Tetrazole Analog |
| t½ (min) | 15 | 60 |
| CLint (µL/min/mg protein) | 91 | 23 |
| In Vivo Half-Life (h, predicted) | 1.1 | 4.5 |
| Oral Bioavailability (%, predicted) | 10% | 40% |
Data is representative and compiled for illustrative purposes based on general findings in medicinal chemistry.[5]
Interpretation of Data:
-
Half-life (t½): The time taken for the concentration of the compound to reduce by half. A longer half-life, as seen with the tetrazole analog, indicates greater metabolic stability.[6]
-
Intrinsic Clearance (CLint): The measure of the metabolic capacity of the liver for a specific compound. A lower CLint value for the tetrazole analog suggests a slower rate of metabolism.[6]
-
Predicted In Vivo Half-Life and Oral Bioavailability: These parameters are extrapolated from the in vitro data. The improved metabolic stability of the tetrazole analog is predicted to translate to a longer duration of action and better systemic exposure after oral administration.[5]
Experimental Protocols
A robust assessment of metabolic stability is crucial for comparing drug candidates. The liver microsomal stability assay is a standard in vitro method used to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[7]
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
2. Materials:
-
Test compounds (Indane-carboxylic acid and Indane-tetrazole analogs)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the test compound to initiate the pre-incubation (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with constant shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Mandatory Visualizations
The following diagram illustrates the key steps in the liver microsomal stability assay.
Caption: Experimental workflow for the liver microsomal stability assay.
This diagram illustrates why tetrazoles often exhibit greater metabolic stability compared to carboxylic acids.
Caption: Comparative metabolic pathways of carboxylic acid and tetrazole analogs.
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful strategy in drug design to enhance metabolic stability.[1][3] Tetrazoles are generally more resistant to the primary metabolic pathways that lead to the rapid clearance of carboxylic acids, such as the formation of reactive acyl glucuronides.[2][4] This increased stability often translates to an improved pharmacokinetic profile, including a longer half-life and greater oral bioavailability.[5] However, the success of this strategy is context-dependent and must be evaluated on a case-by-case basis through robust in vitro and in vivo studies. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the optimization of indane-based drug candidates and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Comparative Docking Studies of Indane Derivatives with Target Proteins: A Guide for Researchers
Affiliation: Google Research
Abstract:
This guide provides a comparative overview of the docking studies of indane derivatives with a key protein target. Due to the limited availability of published docking studies on 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, this document focuses on a closely related and well-studied class of compounds: benzylidine indane-1,3-diones as urease inhibitors . This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the quantitative data, experimental protocols, and logical relationships involved in the study of these compounds. The data presented is based on the findings from a study on benzylidine indane-1,3-diones and their inhibitory effects on urease.[1]
Introduction to the Target Protein: Urease
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2] This enzymatic activity is a critical virulence factor for several pathogens, most notably Helicobacter pylori, the bacterium responsible for gastritis and peptic ulcers.[3][4] By neutralizing gastric acid, urease allows H. pylori to survive in the harsh acidic environment of the stomach.[4] Therefore, the inhibition of urease is a key therapeutic strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases. The Jack bean urease is a commonly used model for studying urease inhibitors due to its high homology with bacterial ureases.
Comparative Analysis of Benzylidine Indane-1,3-dione Derivatives
A study on a series of synthesized benzylidine indane-1,3-diones revealed their potential as urease inhibitors. The inhibitory activities of these compounds were evaluated in vitro and complemented by in silico molecular docking studies to understand their binding interactions with the urease active site.[1]
Quantitative Data Summary
The following table summarizes the urease inhibitory activity (IC50 values) of a selection of benzylidine indane-1,3-dione derivatives.[1]
| Compound ID | Substitution Pattern on Benzylidene Ring | IC50 (µM) ± SEM |
| 1 | 2-OH, 4-OCH3 | 11.60 ± 0.3 |
| 2 | 4-OH, 3-OCH3 | 20.11 ± 0.1 |
| 3 | 4-OH, 3,5-di-OCH3 | 21.13 ± 0.8 |
| 4 | 2,3-di-OH | 25.06 ± 2.0 |
| 5 | 2-OH | 26.21 ± 1.6 |
| Standard | Acetohydroxamic acid | 27.0 ± 0.5 |
Experimental Protocols
General Synthesis of Benzylidine Indane-1,3-diones
The benzylidine indane-1,3-dione derivatives were synthesized via a Knoevenagel condensation reaction between 1,3-indandione and various substituted benzaldehydes.[5]
General Procedure:
-
A mixture of 1,3-indandione (1 equivalent) and the corresponding substituted benzaldehyde (1.1 equivalents) is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of a base, like piperidine, is added to the mixture.
-
The reaction mixture is then refluxed for a specified period, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to afford the pure benzylidine indane-1,3-dione.
In Vitro Urease Inhibition Assay (Berthelot Method)
The urease inhibitory activity of the synthesized compounds was determined using a well-established colorimetric assay that quantifies ammonia production.[2][6]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
96-well microplate reader
Procedure:
-
In a 96-well plate, 25 µL of the test compound solution at various concentrations is added.
-
50 µL of urease enzyme solution is added to each well and the plate is incubated.
-
The enzymatic reaction is initiated by adding 50 µL of urea solution to each well.
-
The plate is incubated at 37°C for a specified time.
-
After incubation, 45 µL of phenol-nitroprusside reagent and 110 µL of alkaline hypochlorite solution are added to each well to stop the reaction and develop the color.
-
The absorbance is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD of test compound / OD of control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Molecular Docking Protocol
The following is a general protocol for molecular docking studies of urease inhibitors using AutoDock Vina, as specific parameters from the benzylidine indane-1,3-dione study are not publicly available.[7][8]
Software:
-
AutoDock Vina
-
PyMOL or other molecular visualization software
-
AutoDock Tools (for preparing protein and ligand files)
Procedure:
-
Protein Preparation:
-
The crystal structure of Jack bean urease is obtained from the Protein Data Bank (PDB ID: 3LA4).[8]
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 3D structures of the benzylidine indane-1,3-dione derivatives are sketched using a chemical drawing software and optimized for their geometry.
-
Gasteiger charges are computed for the ligand atoms.
-
The prepared ligand structures are saved in the PDBQT file format.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the urease enzyme. The dimensions and center of the grid box are crucial parameters.
-
The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[7]
-
The program calculates the binding affinity (in kcal/mol) for different binding poses of the ligand.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy.
-
The interactions between the ligand and the amino acid residues in the active site of the protein are visualized and analyzed to understand the binding mode.
-
Visualizations
Urease Catalytic Cycle and Inhibition
Caption: Urease catalytic cycle and the mechanism of inhibition by indane derivatives.
Experimental Workflow for Urease Inhibitor Screening
Caption: Workflow for synthesis, in vitro screening, and in silico docking of urease inhibitors.
Logical Relationship in Drug Discovery Cascade
Caption: Logical flow in the early stages of drug discovery for urease inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The role of Helicobacter pylori urease in the pathogenesis of gastritis and peptic ulceration. | Semantic Scholar [semanticscholar.org]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Team:Manchester/Urease-inhibitor - 2021.igem.org [2021.igem.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[3][4] | ANSI Z87.1[3] or EN 166[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn and fully buttoned.[3][4][6] For larger quantities or potential spills, chemical-resistant boots and an apron may be necessary.[4][7][8] | |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved respirator is recommended.[3][9] All manipulations of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] | NIOSH (US) or EN 149 (EU)[5] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on safety goggles or glasses. If needed, wear a face shield over them.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap contaminants.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][9]
Operational and Disposal Plans
Safe Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[3][4]
-
Avoid Dust Generation: When transferring the solid, use a spatula and avoid actions that could create dust, such as pouring from a height.[3][10]
-
Personal Hygiene: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[3] Wash hands thoroughly after handling, even if gloves were worn.[3][9]
Disposal Plan:
-
Contaminated PPE: All disposable materials contaminated with the compound (e.g., gloves, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Chemical Waste: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of it down the drain.[4]
Caption: PPE workflow for handling the specified chemical.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 8. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. youtube.com [youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
